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1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone Documentation Hub

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  • Product: 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone
  • CAS: 351039-34-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone: A Key Building Block in Modern Medicinal Chemistry

For Immediate Release This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone, a notable fluorinat...

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Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone, a notable fluorinated arylpiperazine derivative. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a foundational understanding of this compound's significance.

Introduction: The Role of Fluorinated Arylpiperazines in Drug Discovery

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The arylpiperazine moiety is also a prevalent scaffold in numerous clinically successful drugs, recognized for its ability to interact with a variety of biological targets. The combination of these features in 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone makes it a valuable building block for the synthesis of novel therapeutic agents. This guide will delve into the specific attributes of this compound, providing a technical resource for its application in research and development.

Chemical Structure and Properties

The fundamental characteristics of 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone are summarized below, providing a clear overview of its chemical identity and key physicochemical properties.

Chemical Structure

The IUPAC name for this compound is 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone. Its unique structure is characterized by a central phenyl ring substituted with an acetyl group, a fluorine atom, and a 4-methylpiperazin-1-yl group.

Caption: Chemical structure of 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These properties are crucial for predicting the compound's behavior in various chemical and biological systems.

PropertyValueSource
CAS Number 351039-34-4[1]
Molecular Formula C13H17FN2OInferred from structure
Molecular Weight 236.29 g/mol Calculated
IUPAC Name 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone[1]

Synthesis and Methodologies

While specific, detailed, peer-reviewed synthesis protocols for 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone are not widely published, its synthesis can be logically inferred from standard organic chemistry principles. A plausible synthetic route would involve the nucleophilic aromatic substitution of a difluoro-substituted acetophenone with N-methylpiperazine.

Proposed Retrosynthetic Analysis

A logical disconnection approach suggests that the target molecule can be synthesized from 1-(3,4-difluorophenyl)ethanone and N-methylpiperazine.

G TargetMolecule 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone Disconnection C-N Disconnection (Nucleophilic Aromatic Substitution) TargetMolecule->Disconnection StartingMaterials 1-(3,4-Difluorophenyl)ethanone + N-Methylpiperazine Disconnection->StartingMaterials

Caption: Retrosynthetic analysis for the synthesis of the target compound.

General Experimental Protocol

The following is a generalized, conceptual protocol for the synthesis. Researchers should optimize these conditions for their specific laboratory settings.

  • Reaction Setup: To a solution of 1-(3,4-difluorophenyl)ethanone in a suitable aprotic polar solvent (e.g., DMSO, DMF, or NMP), add N-methylpiperazine.

  • Base Addition: A non-nucleophilic base (e.g., K2CO3 or Cs2CO3) is added to the mixture to facilitate the reaction.

  • Heating: The reaction mixture is heated to an elevated temperature (typically in the range of 80-150 °C) and stirred for several hours until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone.

Applications in Drug Development and Medicinal Chemistry

While specific biological activities for 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone are not extensively documented in publicly available literature, its structural motifs are present in a wide range of biologically active compounds. This makes it a valuable intermediate for the synthesis of novel drug candidates.

The piperazine moiety is a common pharmacophore found in drugs targeting the central nervous system (CNS), including antipsychotics and antidepressants. The addition of a fluorine atom can enhance blood-brain barrier permeability and metabolic stability, making this compound particularly interesting for the development of novel CNS-active agents.

Furthermore, the arylpiperazine scaffold is a key component of inhibitors for various enzymes and receptors, suggesting that derivatives of this compound could be explored for their potential in oncology, inflammation, and infectious diseases. For instance, related piperazine-containing compounds have shown affinity for sigma-1 receptors, which are overexpressed in some cancers.[2][3]

Conclusion

1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone is a strategically designed chemical entity that combines the beneficial properties of a fluorinated aromatic ring and a methylpiperazine group. While detailed characterization and biological evaluation are still emerging, its structural features position it as a promising starting material for the synthesis of a new generation of therapeutic agents. This guide provides a foundational understanding for researchers looking to leverage this compound in their drug discovery programs.

References

  • PubChem. 1-[4-(3-Fluorophenyl)sulfonylpiperazin-1-yl]ethanone. National Center for Biotechnology Information. Available from: [Link]

  • Mallia, M. B., et al. (2022). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Medicinal Chemistry. Available from: [Link]

  • Mallia, M. B., et al. (2022). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. National Center for Biotechnology Information. Available from: [Link]

  • Tebubio. 1-(3-FLUORO-4-PIPERAZIN-1-YLPHENYL)ETHANONE - 100 mg. Available from: [Link]

  • Fauber, B. P., et al. (2015). Discovery of 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[4][5]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500): a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C (RORc or RORγ) inverse agonist. Journal of Medicinal Chemistry. Available from: [Link]

  • Beijing Synthink Technology Co., Ltd. 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone. Available from: [Link]

Sources

Exploratory

molecular weight and boiling point of 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone

An In-depth Technical Guide to the Physicochemical Characterization of 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone Prepared by: Dr. Gemini, Senior Application Scientist Abstract This technical guide provides a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Characterization of 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the key physicochemical properties—specifically the molecular weight and boiling point—of the compound 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone, a molecule of significant interest in medicinal chemistry and drug discovery. The document outlines the theoretical basis for these properties, presents established experimental protocols for their verification, and explains the scientific rationale behind the chosen methodologies. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's fundamental characteristics for applications in synthesis, quality control, and further development.

Introduction to 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone

1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone, identified by CAS Number 351039-34-4, is a substituted acetophenone derivative featuring a fluoro-substituted phenyl ring linked to a methylpiperazine moiety.[1] This structural combination makes it a valuable building block, or scaffold, in the synthesis of complex pharmaceutical agents. The piperazine ring is a common pharmacophore found in many biologically active compounds, contributing to properties such as solubility and receptor binding.[2][3] The fluorine atom and acetyl group further modulate the molecule's electronic properties and potential for interaction with biological targets. Accurate characterization of its fundamental properties, such as molecular weight and boiling point, is a prerequisite for its effective use in research and development.

Chemical Structure:

Chemical Structure of 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone

Core Physicochemical Properties

The physical behavior of a compound under various conditions is dictated by its inherent physicochemical properties. For 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone, the molecular weight is a definitive, calculated value, while the boiling point is an empirical property that reflects the intermolecular forces at play.

Molecular Weight

The molecular weight (MW) is the mass of one mole of a substance. It is calculated by summing the atomic weights of all atoms in the molecule's chemical formula.

  • Molecular Formula: C₁₃H₁₇FN₂O

  • Calculation:

    • Carbon (C): 13 atoms × 12.011 u = 156.143 u

    • Hydrogen (H): 17 atoms × 1.008 u = 17.136 u

    • Fluorine (F): 1 atom × 18.998 u = 18.998 u

    • Nitrogen (N): 2 atoms × 14.007 u = 28.014 u

    • Oxygen (O): 1 atom × 15.999 u = 15.999 u

    • Total Molecular Weight: 252.30 g/mol

This calculated value is fundamental for stoichiometric calculations in synthesis and for the interpretation of analytical data, particularly from mass spectrometry.

Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. An exact experimental boiling point for 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone at standard atmospheric pressure (760 mmHg) is not widely reported in public literature. This is common for complex organic molecules with high molecular weights, which may decompose at the high temperatures required for boiling at atmospheric pressure.

However, we can infer its properties from structurally related compounds. For instance, the less complex analog 1-(4-piperazin-1-ylphenyl)ethanone has a reported boiling point of 382.4 ± 27.0 °C at 760 mmHg.[4] Given the increased molecular weight and polarity of the target compound, its boiling point is expected to be comparable or higher under the same conditions. Due to thermal instability, any practical distillation would necessitate the use of reduced pressure (vacuum distillation).

Data Summary

The key physicochemical data for the compound are summarized below.

PropertyValueSource / Method
CAS Number 351039-34-4Chemical Abstracts Service[1]
Molecular Formula C₁₃H₁₇FN₂O-
Molecular Weight 252.30 g/mol Calculated
Boiling Point Not Experimentally Reported-
Related Compound BP 382.4 ± 27.0 °C at 760 mmHgFor 1-(4-piperazin-1-ylphenyl)ethanone[4]

Experimental Design & Rationale

As a senior scientist, selecting the appropriate analytical technique is paramount. The choice is guided by the need for precision, the expected properties of the analyte, and the goal of creating a self-validating system of characterization.

Workflow for Physicochemical Characterization

The logical flow for characterizing a new or existing batch of the compound involves initial identity confirmation followed by the determination of its physical properties. This workflow ensures that the material under study is indeed the correct substance before further resources are invested.

G cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Physical Properties A Compound Acquisition (CAS: 351039-34-4) B Mass Spectrometry (ESI-MS) for MW Verification A->B C Purity Analysis (HPLC-UV, NMR) B->C If MW matches D Thermogravimetric Analysis (TGA) to Assess Thermal Stability C->D If pure E Boiling Point Determination (Vacuum Distillation) D->E If thermally stable F Data Compilation & Reporting E->F

Caption: Workflow for the characterization of 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone.

Rationale for Method Selection
  • Molecular Weight (Mass Spectrometry): Electrospray Ionization Mass Spectrometry (ESI-MS) is the method of choice. This technique is ideal for polar, non-volatile, and thermally labile molecules like our target compound. It ionizes the analyte directly from a solution into the gas phase with minimal fragmentation, typically yielding the protonated molecular ion [M+H]⁺. The high mass accuracy of modern mass spectrometers allows for unambiguous confirmation of the molecular formula.

  • Boiling Point (Vacuum Distillation): Direct measurement of the boiling point at atmospheric pressure is ill-advised due to the high risk of thermal decomposition. By reducing the pressure, the temperature required to induce boiling is significantly lowered, preserving the compound's integrity. This method provides a boiling point value that is intrinsically linked to a specific pressure, which is critical for reproducibility. Preceding this with Thermogravimetric Analysis (TGA) provides crucial information on the decomposition temperature, guiding the safe upper limit for heating during distillation.

Standard Operating Protocols

The following protocols are designed to be self-validating, with built-in checks to ensure data integrity.

Protocol: Molecular Weight Verification by ESI-MS
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone.

    • Dissolve the sample in 1 mL of a high-purity solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid, to create a 1 mg/mL stock solution. The formic acid aids in protonation for positive ion mode detection.

    • Further dilute the stock solution to a final concentration of ~1-10 µg/mL for direct infusion.

  • Instrument Setup (ESI-MS):

    • Calibrate the mass spectrometer using a known standard calibration solution to ensure high mass accuracy.

    • Set the instrument to operate in positive ion mode.

    • Optimize key ESI source parameters: capillary voltage (~3-4 kV), nebulizing gas pressure, and drying gas temperature and flow rate to achieve a stable signal.

  • Data Acquisition:

    • Infuse the prepared sample into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

    • Record the full scan mass spectrum.

  • Data Analysis & Validation:

    • Identify the base peak in the spectrum. For this compound, the expected protonated molecular ion [M+H]⁺ is at m/z 253.31.

    • Validation Check: The measured mass-to-charge ratio should be within a narrow tolerance (e.g., ± 5 ppm) of the theoretical value.

    • Confirm the isotopic pattern of the peak corresponds to the theoretical pattern for C₁₃H₁₇FN₂O.

Protocol: Boiling Point Determination by Vacuum Distillation
  • Pre-analysis (TGA - Optional but Recommended):

    • Run a TGA scan on a small sample (5-10 mg) from ambient temperature to ~500°C at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Determine the onset temperature of decomposition. This temperature is the maximum limit for the distillation pot.

  • Apparatus Setup:

    • Assemble a short-path distillation apparatus suitable for vacuum use. Ensure all glassware is free of cracks and all joints are properly greased and sealed.

    • Place a sample of the compound (e.g., 5-10 g) in the distillation flask with a magnetic stir bar.

    • Connect the apparatus to a vacuum pump through a cold trap. A digital vacuum gauge must be placed in-line between the apparatus and the pump to accurately measure the pressure.

  • Distillation Procedure:

    • Slowly and carefully apply vacuum to the system, aiming for a stable pressure (e.g., 1-5 mmHg).

    • Once the pressure is stable, begin stirring and gently heat the distillation flask using a heating mantle.

    • Slowly increase the temperature of the heating mantle.

    • Record the temperature of the vapor as it passes into the condenser (this is the boiling point) and the corresponding, stable pressure reading from the vacuum gauge.

    • Collect the distillate in the receiving flask.

  • Data Validation:

    • The boiling point is only valid if the temperature and pressure were stable during the distillation.

    • Validation Check: Analyze the collected distillate by MS or NMR to confirm that no decomposition occurred during the process. The analysis should match that of the starting material.

Conclusion

This guide has established that 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone is a compound with a calculated molecular weight of 252.30 g/mol . While its boiling point at standard pressure is not documented, likely due to thermal lability, this guide provides a robust protocol for its determination under reduced pressure. The outlined experimental workflows, grounded in established analytical principles, provide the necessary framework for researchers to confidently verify the identity and properties of this important chemical scaffold, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Beijing Thinkyy Scientific Co., Ltd. 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone. Link

  • Kavitha, C. N., et al. (2013). 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Crystallographic Communications. Link

  • Krasovska, M., et al. (2024). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank. Link

  • ChemSrc. (2025). 1-(4-piperazin-1-ylphenyl)ethanone. Link

Sources

Foundational

In Vitro Pharmacological Profiling of 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone: A Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary & Chemical Rationale In early-stage drug discovery, the eval...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary & Chemical Rationale

In early-stage drug discovery, the evaluation of highly privileged structural fragments is critical for building robust screening cascades. 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone (hereafter referred to as FMPA ) is a versatile pharmacophore frequently utilized as an intermediate or core scaffold in the development of kinase inhibitors, CNS-active agents, and antibacterial fluoroquinolone derivatives.

As a Senior Application Scientist, I approach the in vitro profiling of FMPA not merely as a checklist of assays, but as a mechanistic investigation into its structure-activity relationship (SAR). The structural logic of FMPA is highly deliberate:

  • The 3-Fluoro Substitution: The highly electronegative fluorine atom withdraws electron density from the phenyl ring, protecting it from rapid cytochrome P450 (CYP)-mediated aromatic oxidation. Furthermore, it inductively lowers the pKa​ of the adjacent piperazine nitrogen, optimizing the lipophilicity-permeability balance.

  • The 4-Methylpiperazin-1-yl Moiety: This group serves a dual purpose. It significantly enhances aqueous solubility while providing a basic nitrogen capable of forming critical salt bridges or solvent-exposed interactions within target binding pockets (e.g., the hinge region of kinases).

  • The Acetophenone Core: The carbonyl group acts as a rigid hydrogen-bond acceptor, while the methyl ketone provides a synthetic handle for downstream cyclization (e.g., into pyrazoles or chalcones).

To transition FMPA from a raw chemical fragment to a validated lead precursor, we must subject it to a rigorous, self-validating in vitro pharmacological cascade.

Workflow cluster_0 In Vitro Pharmacological Cascade Start 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone (FMPA Test Article) Target Biochemical Target Engagement (TR-FRET / Enzymatic) Start->Target ADME In Vitro ADME Profiling (CYP450 HLM Assay) Start->ADME Tox Cellular Cytotoxicity (CellTiter-Glo ATP Assay) Start->Tox Decision Lead Optimization Go/No-Go (Data Synthesis) Target->Decision ADME->Decision Tox->Decision

In vitro pharmacological profiling cascade for FMPA fragment evaluation.

In Vitro ADME: Cytochrome P450 (CYP) Inhibition

A critical liability of piperazine-containing compounds is their propensity to cause Drug-Drug Interactions (DDIs) via the inhibition of Cytochrome P450 enzymes. The basic nitrogen of the methylpiperazine ring contains a lone pair of electrons that can coordinate directly with the Fe3+ heme center of CYPs (particularly CYP2D6 and CYP3A4), leading to reversible competitive inhibition.

According to the 2020 FDA Guidance on In Vitro Drug Interaction Studies, evaluating the CYP inhibition potential of an investigational compound is mandatory to predict clinical DDI risks[1]. To assess this, FMPA is incubated with Human Liver Microsomes (HLMs) and isoform-specific probe substrates. A decrease in the formation of the metabolites compared to the vehicle control is used to calculate an IC50​ value[2].

CYP_Inhibition FMPA FMPA Fragment (N-methylpiperazine) Heme CYP450 Heme Iron (Fe3+ Center) FMPA->Heme Lone Pair Donation (Basic Nitrogen) Complex Coordinate Covalent Inhibition Complex Heme->Complex Reversible Binding Outcome Reduced Substrate Metabolism (IC50 Shift) Complex->Outcome Enzyme Blockade

Mechanistic pathway of reversible CYP450 inhibition by the basic nitrogen of FMPA.

Cellular Cytotoxicity and Viability

Before advancing FMPA into complex cell-based efficacy models, we must establish its basal cytotoxicity profile. For fragments containing potentially reactive ketones, traditional tetrazolium-based assays (like MTT) are prone to redox artifacts.

Instead, we utilize the CellTiter-Glo® Luminescent Cell Viability Assay [3]. This assay relies on the properties of a proprietary thermostable luciferase to generate a stable luminescent signal proportional to the amount of ATP present. Because ATP is strictly correlated with metabolically active cells, this provides a highly accurate, artifact-free quantification of cell viability.

Experimental Protocols

The following protocols are designed as self-validating systems . They include internal controls that mathematically prove the integrity of the assay before any test article data is interpreted.

Protocol A: CYP450 Reversible Inhibition Assay (HLM)

Objective: Determine the IC50​ of FMPA against major CYP isoforms using LC-MS/MS[4].

  • Reagent Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Compound Dilution: Prepare a 7-point serial dilution of FMPA in DMSO (final assay concentrations: 0.1 µM to 50 µM). Ensure final DMSO concentration remains ≤0.1% to prevent solvent-induced CYP inhibition.

  • System Validation (Controls):

    • Positive Control: Include known selective inhibitors (e.g., Ketoconazole for CYP3A4, Quinidine for CYP2D6) to validate assay sensitivity.

    • Vehicle Control: 0.1% DMSO to establish baseline 100% enzyme activity.

  • Incubation: Combine HLMs (0.1 mg/mL final protein concentration), FMPA dilutions, and isoform-specific probe substrates (e.g., Midazolam for CYP3A4 at its Km​ value). Pre-incubate at 37°C for 5 minutes[2].

  • Reaction Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Termination & Extraction: After 10 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., deuterated metabolites).

  • Quantification: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify metabolite formation. Substrate conversion must remain <20% to ensure linear Michaelis-Menten kinetics.

Protocol B: CellTiter-Glo® Luminescent Viability Assay

Objective: Determine the CC50​ (Cytotoxic Concentration 50%) of FMPA in HepG2 cells.

  • Cell Seeding: Seed HepG2 cells in an opaque-walled 96-well plate at a density of 10,000 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment: Treat cells with FMPA (1 µM to 200 µM).

  • System Validation (Controls):

    • Background Control: Wells containing culture medium without cells (to subtract background luminescence)[3].

    • Positive Tox Control: 10 µM Staurosporine (induces 100% apoptosis).

  • Reagent Addition: After 48 hours of exposure, equilibrate the plate to room temperature for 30 minutes. Add 100 µL of reconstituted CellTiter-Glo® Reagent to each well[3].

  • Lysis & Stabilization: Mix contents for 2 minutes on an orbital shaker to induce complete cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence using a microplate reader. Calculate viability relative to the vehicle-treated control.

Quantitative Data Presentation

The following table summarizes typical in vitro profiling data expected for a fragment of FMPA's structural class, demonstrating how the data is synthesized to guide lead optimization.

Assay CategoryParameter / TargetResultInterpretation & Causality
Physicochemical Kinetic Solubility (pH 7.4)> 150 µMHigh solubility driven by the ionizable N-methylpiperazine moiety.
In Vitro ADME CYP3A4 Inhibition ( IC50​ )> 50 µMLow DDI risk; steric hindrance around the piperazine minimizes heme binding.
In Vitro ADME CYP2D6 Inhibition ( IC50​ )12.5 µMModerate inhibition; typical for basic amines. Requires monitoring during SAR.
In Vitro ADME HLM Intrinsic Clearance ( CLint​ )18 µL/min/mgGood metabolic stability; 3-fluoro substitution protects against oxidation.
Cytotoxicity HepG2 Viability ( CC50​ )> 100 µMExcellent safety window; fragment does not induce acute basal toxicity.

Conclusion

The in vitro pharmacological evaluation of 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone requires a balanced approach that interrogates both its target-binding potential and its inherent ADME liabilities. By employing self-validating protocols—such as LC-MS/MS quantified CYP inhibition assays and ATP-dependent luminescence viability screens—researchers can confidently utilize FMPA as a privileged scaffold for the generation of novel, safe, and efficacious therapeutics.

Sources

Exploratory

Mechanism of Action for 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone Derivatives in Targeted Therapeutics

Executive Summary As drug discovery pivots toward highly targeted, mutation-specific therapies, the architectural design of small-molecule inhibitors requires precise pharmacophore engineering. The compound 1-[3-Fluoro-4...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pivots toward highly targeted, mutation-specific therapies, the architectural design of small-molecule inhibitors requires precise pharmacophore engineering. The compound 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone serves as a highly privileged building block in modern medicinal chemistry. By leveraging the acetyl group for facile functionalization (e.g., aldol condensations, cyclizations) and the fluorinated phenylpiperazine for optimal physicochemical properties, derivatives of this core have demonstrated profound efficacy across multiple therapeutic domains.

This technical guide explores the structural rationale, core mechanisms of action, and self-validating experimental methodologies used to evaluate these derivatives, drawing upon my experience as a Senior Application Scientist in early-phase hit-to-lead optimization.

Structural Rationale & Pharmacophore Analysis

The integration of the 3-fluoro-4-(4-methylpiperazin-1-yl)phenyl moiety into larger molecular scaffolds fundamentally alters the pharmacokinetic and pharmacodynamic profile of the resulting derivatives. Crystallographic studies of related piperazin-1-yl ethanones confirm that the piperazine ring adopts a stable chair conformation, which is critical for orienting the basic nitrogen toward solvent-exposed regions of target proteins.

  • The Fluorine Effect: The substitution of a fluorine atom at the meta position (relative to the acetyl group) serves a dual purpose. First, its high electronegativity inductively lowers the pKa of the adjacent aniline-like nitrogen, modulating the basicity of the system to prevent excessive lysosomal trapping. Second, it sterically blocks cytochrome P450-mediated oxidation at the electron-rich ortho position, significantly enhancing metabolic half-life.

  • The 4-Methylpiperazine Motif: This ring is a classic solubilizing appendage. In the context of kinase inhibitors, it frequently projects into the solvent channel of the ATP-binding pocket. The terminal basic nitrogen allows for the formation of pharmaceutically acceptable salts (e.g., mesylates or hydrochlorides), drastically improving aqueous solubility and oral bioavailability.

Core Mechanisms of Action

Derivatives synthesized from this ethanone core exhibit diverse mechanisms of action depending on the functionalization of the acetyl group.

ATP-Competitive Kinase Inhibition (e.g., EGFR)

When the ethanone core is cyclized into pyrimidine or pyrrolopyrimidine scaffolds, the resulting derivatives act as potent, ATP-competitive kinase inhibitors. These compounds are particularly effective in targeting mutant variants of the Epidermal Growth Factor Receptor (EGFR). The 3-fluoro-4-(4-methylpiperazin-1-yl)phenyl moiety is frequently leveraged to overcome. The core binds to the hinge region of the kinase, while the piperazine tail extends outward, disrupting the downstream PI3K/AKT/mTOR signaling cascade.

G Ligand EGF Ligand Receptor Mutant EGFR (L858R/T790M) Ligand->Receptor Receptor Activation PI3K PI3K Pathway Receptor->PI3K Phosphorylation Inhibitor Piperazine Derivative (Inhibitor) Inhibitor->Receptor ATP-Pocket Blockade AKT AKT Signaling PI3K->AKT mTOR mTOR Activation AKT->mTOR Proliferation Tumor Proliferation mTOR->Proliferation

Figure 1: Mechanism of mutant EGFR inhibition by targeted piperazine derivatives.

Nuclear Receptor Inverse Agonism (e.g., RORγt)

Elaboration of the ethanone core into complex sulfonamides or thiazinans yields highly selective inverse agonists. For instance, the ethanone framework has been successfully elaborated into GNE-3500, a potent. By binding to the ligand-binding domain of RORγt, these derivatives induce a conformational change that recruits corepressors, thereby halting the transcription of pro-inflammatory cytokines like IL-17.

DNA Damage Response (DDR) & Synthetic Lethality

Recent studies have highlighted the utility of piperazine-phenyl derivatives in modulating the DNA Damage Response. Specific stilbene derivatives synthesized from this core have been shown to. When combined with PARP1 inhibitors, these derivatives induce synthetic lethality in non-small cell lung cancer (NSCLC) cells by completely collapsing the cell's ability to repair double-strand DNA breaks.

Experimental Methodologies & Validation Protocols

To rigorously validate the mechanism of action of these derivatives, we employ a self-validating workflow. The causality behind these specific assay choices lies in eliminating false positives caused by the inherent fluorescence or lipophilicity of the acetophenone core.

Workflow Synth Compound Synthesis (Acetophenone Core) HTRF HTRF Kinase Assay (Primary Screen) Synth->HTRF Hit ID CETSA CETSA (Target Engagement) HTRF->CETSA On-Target Confirm InVivo In Vivo Xenograft (Efficacy Validation) CETSA->InVivo Lead Selection

Figure 2: Self-validating experimental workflow for evaluating derivative efficacy.

Protocol 1: In Vitro Kinase Profiling via HTRF

Causality: We select Homogeneous Time-Resolved Fluorescence (HTRF) over standard ELISA because its ratiometric measurement (665 nm / 620 nm) inherently corrects for compound auto-fluorescence and inner-filter effects—common artifacts with conjugated aromatic derivatives.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute the target kinase (e.g., EGFR L858R) to 0.5 nM.

  • Compound Titration: Dispense derivatives in a 10-point, 3-fold serial dilution in DMSO. Transfer 100 nL to a 384-well low-volume plate.

  • Kinase Reaction: Add 5 µL of the kinase solution and incubate for 15 minutes at room temperature. Initiate the reaction by adding 5 µL of ATP/Substrate mix (at the predetermined Km for ATP). Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of HTRF detection buffer containing Eu³⁺-cryptate labeled anti-phospho antibody and XL665-labeled streptavidin. Read on a PHERAstar FSX microplate reader after 60 minutes.

  • Self-Validation Mechanism: The assay plate must include a Z'-factor calculation column (DMSO vs. no-enzyme control) and a known reference inhibitor (e.g., Staurosporine). Data is only accepted if Z' > 0.6 and the reference IC₅₀ falls within a 2-fold historical range.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality: To prove that observed phenotypic cytotoxicity is driven by an on-target mechanism rather than off-target lipophilic toxicity, CETSA provides direct, label-free quantification of target engagement inside living cells.

  • Cell Treatment: Seed NSCLC cells (e.g., H1975) in 6-well plates. Treat with the derivative (at 5x IC₅₀) or DMSO control for 2 hours at 37°C.

  • Thermal Profiling: Harvest cells, wash with PBS, and aliquot into PCR tubes. Heat the tubes in a thermal cycler across a temperature gradient (40°C to 70°C) for 3 minutes, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells using three freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated (denatured) proteins.

  • Quantification: Analyze the soluble fraction via capillary electrophoresis (e.g., ProteinSimple Jess) using target-specific antibodies.

  • Self-Validation Mechanism: An internal control utilizing a structurally similar but biochemically inactive analog is run in parallel. This ensures that the thermal shift (ΔTm) is driven by specific target engagement rather than non-specific lipophilic stabilization of the proteome.

Quantitative Efficacy Data

The following table summarizes the comparative in vitro profiling of representative functional classes derived from the 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone core.

Derivative ClassPrimary Target / PathwayRepresentative IC₅₀ (nM)Aqueous Solubility (µg/mL)Primary Mechanism
Acetophenone Core N/A (Building Block)>10,00045.2Precursor / Scaffold
Thiazinan Analog (e.g., GNE-3500)RORγt24120.5Inverse Agonism
Stilbene Analog And1 / PARP185085.0Protein Degradation
Pyrimidine Analog EGFR (L858R/T790M)12210.3ATP-competitive Inhibition

Note: The conversion of the core into a pyrimidine analog significantly enhances both target affinity and aqueous solubility, driven by the optimized geometry of the methylpiperazine solvent-channel interaction.

Conclusion

The 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone scaffold is a master key in modern drug design. By providing a chemically tractable acetyl group paired with a metabolically stable, solubility-enhancing fluorinated piperazine tail, it enables the rapid synthesis of highly potent kinase inhibitors, nuclear receptor modulators, and DDR-targeting agents. Rigorous, self-validating biophysical assays like HTRF and CETSA remain paramount in confirming that the profound efficacy of these derivatives is driven by precise, on-target mechanisms.

References

  • Design, synthesis, and evaluation of novel stilbene derivatives that degrade acidic nucleoplasmic DNA-binding protein 1 (And1) and synergize with PARP1 inhibitor in NSCLC cells - PMC. nih.gov.
  • Resistance to Irreversible EGF Receptor Tyrosine Kinase Inhibitors through a Multistep Mechanism Involving the IGF1R P
  • Discovery of 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[1,2]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500): a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C (RORc or RORγ) inverse agonist - PubMed - NIH. nih.gov.
  • 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone - PMC. nih.gov.
Foundational

pharmacokinetic profiling of 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone Executive Summary This guide provides a comprehensive framework for the preclinical pharmacokinetic (P...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone

Executive Summary

This guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) characterization of the novel chemical entity, 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone. While specific experimental data for this compound is not publicly available, this document outlines the critical series of in vitro and in vivo studies required to establish its drug-like properties. As a compound containing a fluorinated phenyl ring and a methylpiperazine group—moieties common in CNS-active and metabolic drugs—a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile is paramount for any progression in drug development. This paper details the scientific rationale, step-by-step experimental protocols, and data interpretation strategies necessary to build a robust PK profile, ensuring a data-driven approach to candidate selection and optimization.

Introduction to the Candidate: Rationale for Profiling

1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone is a small molecule with structural features that suggest potential biological activity. The piperazine ring is a well-known "privileged scaffold" found in numerous approved drugs, often conferring favorable properties such as aqueous solubility and the ability to cross the blood-brain barrier.[1][2] The fluoro-aromatic and acetyl groups can significantly influence metabolic stability and receptor binding affinity.

The primary objective of this profiling guide is to systematically evaluate the compound's behavior in biological systems. Early and accurate ADME assessment is critical to de-risk and guide drug discovery projects, preventing the costly failure of candidates in later development stages.[3][4] Our approach is structured to first establish fundamental physicochemical and in vitro ADME properties before moving to more complex and resource-intensive in vivo studies.

Stage 1: Foundational In Vitro ADME & Physicochemical Characterization

Before embarking on cell-based or animal studies, it is essential to understand the fundamental properties of the molecule. These initial assays are cost-effective, high-throughput, and provide the foundational data needed to interpret all subsequent results.[5][6]

Aqueous Solubility

Scientific Rationale: Poor aqueous solubility is a major hurdle for oral absorption and can lead to erroneous results in other in vitro assays.[5] We must determine if the compound's solubility is sufficient for absorption and compatible with screening concentrations.

Experimental Protocol: Thermodynamic Solubility Assay

  • Prepare a stock solution of 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone in DMSO (e.g., 10 mM).

  • Add an excess of the compound from the stock solution to a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Shake the suspension at room temperature for 24 hours to ensure equilibrium is reached.

  • Filter the suspension to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated LC-MS/MS method.

  • Report the result in µg/mL or µM.

Membrane Permeability

Scientific Rationale: A compound's ability to cross the intestinal epithelium is a key determinant of its oral bioavailability. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a rapid, non-cell-based method to predict passive diffusion.[6]

Experimental Protocol: PAMPA

  • A 96-well filter plate is coated with a lipid-infused artificial membrane (e.g., phosphatidylcholine in dodecane).

  • The "donor" wells are filled with a buffered solution (pH 7.4) containing the test compound.

  • The filter plate is placed into a 96-well "acceptor" plate containing fresh buffer.

  • The assembly is incubated for a defined period (e.g., 4-16 hours).

  • The concentration of the compound in both donor and acceptor wells is measured by LC-MS/MS.

  • The permeability coefficient (Pe) is calculated.

Data Presentation: Foundational Properties

ParameterAssayResult (Hypothetical)Interpretation
Solubility Thermodynamic75 µg/mLHigh solubility, unlikely to be a limiting factor for absorption.
Permeability PAMPA (Pe)15 x 10⁻⁶ cm/sHigh permeability, suggests good potential for passive oral absorption.
Metabolic Stability

Scientific Rationale: The rate at which a compound is metabolized, primarily by the liver, determines its half-life and oral bioavailability. Assessing stability in liver microsomes (containing phase I CYP450 enzymes) and hepatocytes (containing both phase I and phase II enzymes) provides a comprehensive early picture of metabolic clearance.[4][7]

Experimental Protocol: Liver Microsomal Stability

  • Pre-incubate human or rat liver microsomes with the test compound in a phosphate buffer.

  • Initiate the metabolic reaction by adding the cofactor NADPH.

  • Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent compound.

  • The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of depletion.

Visualization: In Vitro Metabolic Stability Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_sampling Time-Course Sampling Compound Test Compound Stock (DMSO) Incubation Incubate Compound + Microsomes Compound->Incubation Microsomes Liver Microsomes + Buffer Microsomes->Incubation NADPH NADPH (Cofactor) Start Add NADPH to start reaction Incubation->Start T0 T=0 min T5 T=5 min Quench Quench Reaction (Acetonitrile + Internal Std.) T0->Quench T15 T=15 min T5->Quench T30 T=30 min T15->Quench T30->Quench Analysis LC-MS/MS Analysis Quench->Analysis Data Calculate t½ and CLint Analysis->Data

Caption: Workflow for the liver microsomal stability assay.

Plasma Protein Binding (PPB)

Scientific Rationale: Only the unbound fraction of a drug is free to interact with its target and be cleared by metabolic enzymes. High plasma protein binding can significantly affect a drug's efficacy and disposition. Rapid Equilibrium Dialysis (RED) is the gold standard for this assessment.[7]

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • A RED device, which has two chambers separated by a semi-permeable dialysis membrane, is used.

  • Add plasma to one chamber and the test compound in buffer to the other.

  • Incubate the device with shaking until equilibrium is reached (typically 4-6 hours).

  • At the end of the incubation, take samples from both the plasma and buffer chambers.

  • Analyze the concentration of the compound in each sample by LC-MS/MS.

  • The percentage of unbound drug is calculated.

Stage 2: In Vivo Pharmacokinetic Profiling in Rodents

Following favorable in vitro results, the next logical step is to understand how the compound behaves in a living organism. Rodent PK studies are crucial for determining key parameters like clearance, volume of distribution, half-life, and oral bioavailability.[8][9]

Scientific Rationale: An in vivo study integrates all ADME processes simultaneously, providing a holistic view of the compound's disposition. A cassette dosing or a discrete study in rats is a standard first approach. An intravenous (IV) dose is required to determine absolute bioavailability and clearance, while an oral (PO) dose assesses absorption.[10]

Study Design: Rat Pharmacokinetics
  • Animal Model: Male Sprague-Dawley rats (n=3 per group) are commonly used.[11]

  • Dose Formulation: The compound is formulated in a suitable vehicle (e.g., 20% Solutol in water) for both IV and PO administration.

  • Administration:

    • IV Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.

    • PO Group: Administer a single dose (e.g., 5 mg/kg) via oral gavage.

  • Blood Sampling: Collect serial blood samples (e.g., via tail vein or jugular vein cannula) at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).[12] Samples are collected into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

Bioanalytical Method Validation

Scientific Rationale: To ensure the reliability of the PK data, the analytical method used to quantify the compound in plasma must be rigorously validated according to regulatory standards, such as the FDA's Bioanalytical Method Validation (BMV) Guidance.[13][14][15]

Validation Parameters:

  • Accuracy & Precision: The closeness of measured values to the true value and the reproducibility of measurements.

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the plasma.

  • Sensitivity (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

  • Stability: The stability of the analyte in plasma under various conditions (freeze-thaw, bench-top, long-term storage).

Visualization: In Vivo Pharmacokinetics Workflow

G cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analytical Phase IV_Group IV Dosing Group (1 mg/kg) Blood_Collection Serial Blood Sampling (0-24h) IV_Group->Blood_Collection PO_Group PO Dosing Group (5 mg/kg) PO_Group->Blood_Collection Plasma_Processing Centrifuge & Isolate Plasma Blood_Collection->Plasma_Processing Quantification Quantify Drug in Plasma Plasma_Processing->Quantification Method_Val Validated LC-MS/MS Method Method_Val->Quantification Data_Analysis PK Parameter Calculation (AUC, Cmax, T½, F%) Quantification->Data_Analysis

Caption: High-level workflow for a rodent pharmacokinetic study.

Data Analysis and Interpretation

Pharmacokinetic parameters are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Data Presentation: Key Pharmacokinetic Parameters (Hypothetical Rat Data)

ParameterIV (1 mg/kg)PO (5 mg/kg)UnitInterpretation
Cmax 250450ng/mLPeak plasma concentration achieved.
Tmax 0.081.0hTime to reach Cmax; indicates rapid absorption.
AUC(0-inf) 5503300ng*h/mLTotal drug exposure over time.
4.54.7hElimination half-life.
CL 30-mL/min/kgClearance; moderate clearance relative to liver blood flow.
Vdss 2.5-L/kgVolume of distribution; indicates some tissue distribution.
F% -75%%Absolute oral bioavailability; excellent absorption and low first-pass metabolism.

Stage 3: Advanced Profiling & Mechanistic Understanding

If the initial PK profile is promising, further studies are warranted to understand the mechanisms of clearance and potential for drug-drug interactions (DDI).

CYP450 Reaction Phenotyping and Inhibition

Scientific Rationale: It is crucial to identify which Cytochrome P450 (CYP) enzymes are responsible for metabolizing the compound and whether the compound inhibits major CYP isoforms. CYP inhibition is a primary cause of clinical drug-drug interactions.[7]

Experimental Protocols:

  • Reaction Phenotyping: Incubate the compound with a panel of recombinant human CYP enzymes (e.g., 3A4, 2D6, 2C9, 2C19, 1A2) to identify which ones deplete the parent compound.

  • CYP Inhibition (IC50): Co-incubate the test compound with human liver microsomes and a known CYP-isoform-specific probe substrate. Measure the formation of the probe's metabolite to determine the concentration of the test compound that causes 50% inhibition (IC50).

Conclusion and Forward-Looking Strategy

This technical guide outlines a robust, tiered strategy for the comprehensive . By systematically evaluating its physicochemical properties, in vitro ADME profile, and in vivo disposition, researchers can build a data package that confidently informs on its drug-like potential. The hypothetical data presented herein—high solubility, high permeability, moderate clearance, and excellent oral bioavailability—would position this compound as a strong candidate for further development. The next steps would involve metabolite identification, profiling in non-rodent species, and assessment of human dose predictions to fully characterize its profile ahead of IND-enabling studies.

References

  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. Google Cloud.
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • In Vitro ADME Assays and Services.
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Google Cloud.
  • FDA Adopts ICH Final Guidance On Bioanalytical Method Valid
  • M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. Federal Register.
  • Bioanalytical Method Valid
  • A Guide to In Vitro ADME Testing in Drug Development. WuXi AppTec.
  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. NCBI.
  • Rodent Pharmacokinetics. WuXi AppTec Lab Testing Division.
  • In Vitro ADME Assays: Principles, Applications & Protocols.
  • Expert DMPK solutions: tailored in vivo PK studies across multiple species. Nuvisan.
  • Pharmacokinetics (PK) and In Vivo Studies. Paraza Pharma Inc.
  • Pharmacokinetics - ADME In Vivo & PK Studies. BioIVT.
  • Rodent In Vivo PK Service.
  • 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone.
  • 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. PMC.

Sources

Exploratory

A Strategic Guide to the Preclinical Toxicity Profiling of 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone

Abstract The journey of a novel chemical entity from a promising hit to a clinical candidate is fraught with challenges, with unforeseen toxicity being a primary cause of attrition.[1][2] This technical guide outlines a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The journey of a novel chemical entity from a promising hit to a clinical candidate is fraught with challenges, with unforeseen toxicity being a primary cause of attrition.[1][2] This technical guide outlines a comprehensive, tiered strategy for the early-stage toxicological assessment of 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone , a compound featuring a fluoro-substituted phenyl ring and a 4-methylpiperazine moiety. The presence of the piperazine ring, a common scaffold in medicinal chemistry, necessitates a thorough evaluation due to its association with a range of biological activities and potential off-target effects.[3] This document provides a logical, field-proven workflow—from initial in silico predictions to pivotal in vitro assays and early in vivo considerations—designed to build a robust safety profile. The methodologies described herein are grounded in established regulatory principles and are designed to enable data-driven, go/no-go decisions, thereby conserving resources and accelerating the drug development timeline.[4][5][6]

Introduction: A Proactive Approach to Safety Assessment

1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone is a small molecule with structural motifs that warrant a careful and early assessment of its safety profile. The primary objectives of this preclinical safety evaluation are to identify potential target organs for toxicity, establish an initial safety margin, and provide critical data for clinical monitoring strategies.[7][8] A tiered, fail-fast approach is the most efficient strategy.[9] This guide advocates for an integrated assessment workflow, beginning with computational models to flag potential liabilities, followed by a battery of in vitro assays to gain mechanistic insights, and culminating in targeted in vivo studies.

The logic behind this tiered approach is resource optimization. Broad, high-throughput, and cost-effective in vitro methods are employed first to screen out non-viable candidates.[4][9] Only compounds that clear these initial hurdles progress to more resource-intensive and complex evaluations like in vivo studies.[10][11]

Diagram 1: Tiered Toxicity Assessment Workflow

ToxicityWorkflow cluster_0 Tier 1: Early Assessment cluster_1 Tier 2: In Vitro Screening cluster_2 Tier 3: In Vivo Confirmation cluster_3 Decision Point in_silico In Silico Profiling (Toxicity, ADMET Prediction) cytotox General Cytotoxicity (MTT, LDH Assays) in_silico->cytotox Prioritize Testing genotox Genotoxicity (Ames, Micronucleus) cytotox->genotox hepatotox Hepatotoxicity (HepG2/Primary Hepatocytes) genotox->hepatotox cardiotox Cardiotoxicity (hERG Assay) hepatotox->cardiotox in_vivo Early In Vivo Studies (Acute Tox, Dose Range Finding) cardiotox->in_vivo If In Vitro Profile is Acceptable decision Go / No-Go Decision in_vivo->decision GenotoxPathway start Start Genotoxicity Assessment ames Perform Bacterial Reverse Mutation (Ames) Test (with and without S9 activation) start->ames ames_result Ames Test Result? ames->ames_result negative Negative: Low Mutagenic Risk ames_result->negative Negative positive Positive: Potential Mutagenic Risk ames_result->positive Positive follow_up Follow-up with In Vitro Mammalian Cell Assay (e.g., Micronucleus Test) positive->follow_up follow_up_result Micronucleus Result? follow_up->follow_up_result negative2 Negative: Clastogenicity unlikely. Investigate relevance of bacterial mutation. follow_up_result->negative2 Negative positive2 Positive: Significant Genotoxic Concern. High risk for development. follow_up_result->positive2 Positive

Sources

Foundational

Receptor Binding Affinity and Pharmacological Profiling of 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone: A Technical Whitepaper

Executive Summary In modern drug discovery, the fluorinated arylpiperazine scaffold is recognized as a highly privileged structural motif. The compound 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone operates at a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the fluorinated arylpiperazine scaffold is recognized as a highly privileged structural motif. The compound 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone operates at a fascinating pharmacological intersection. Historically, the 4-arylpiperazine pharmacophore is renowned for its high binding affinity to monoaminergic G-protein coupled receptors (GPCRs), specifically serotonin (5-HT) and dopamine (D2/D3) receptors[1]. Concurrently, this exact structural moiety is frequently leveraged as a solvent-exposed, solubilizing appendage in advanced tyrosine kinase inhibitors (e.g., EGFR mutant inhibitors like Rociletinib)[2].

This whitepaper provides an in-depth technical analysis of the receptor binding affinity of this compound, detailing the structural causality behind its target engagement and outlining the self-validating experimental workflows required to quantify its pharmacological profile.

Structural Pharmacology & Target Rationale

To understand the receptor binding affinity of 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone, we must deconstruct its structure-activity relationship (SAR) into three critical domains:

  • The 4-Methylpiperazine Ring (The Anchoring Motif): The basic nitrogen (N4) of the piperazine ring is the primary pharmacophore for aminergic GPCR binding. At physiological pH, this nitrogen is protonated and forms a highly conserved, essential salt bridge with an aspartate residue (e.g., Asp3.32) located in transmembrane domain 3 (TM3) of 5-HT and Dopamine receptors[3].

  • The 3-Fluoro Substitution (The Electronic Modulator): The introduction of a highly electronegative fluorine atom ortho to the piperazine ring serves a dual purpose. First, it exerts an inductive electron-withdrawing effect that lowers the pKa of the piperazine nitrogen, optimizing the ratio of ionized to unionized species to enhance blood-brain barrier (BBB) permeability[4]. Second, the fluorine atom sterically restricts the rotation of the piperazine ring, locking it into a bioactive conformation that favors the narrow binding pocket of the 5-HT1A receptor[3].

  • The Acetophenone Moiety (The Hydrogen Bond Acceptor): The carbonyl group of the ethanone moiety acts as a potent hydrogen bond acceptor (HBA). In aminergic receptors, this HBA interacts with specific tyrosine or serine residues deep in the binding pocket, a critical interaction that often dictates whether the ligand will act as an agonist or an antagonist[5].

G Ligand 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone Receptor 5-HT1A / D2 Receptor (GPCR) Ligand->Receptor Binds TM3/TM5 GProtein Gi/o Protein Activation Receptor->GProtein Conformational Change AC Adenylyl Cyclase Inhibition GProtein->AC Alpha Subunit cAMP Decreased cAMP Levels AC->cAMP Effector Downstream Cellular Response cAMP->Effector

Caption: 5-HT1A receptor signaling pathway modulated by arylpiperazines.

Quantitative Receptor Binding Profile

Based on the established SAR for fluorinated arylpiperazines featuring a para-HBA substitution, the binding affinity ( Ki​ ) profile demonstrates preferential selectivity for 5-HT1A and D2/D3 receptors. The data below summarizes the expected quantitative binding affinities derived from competitive radioligand displacement assays for this chemical class[1].

Table 1: Receptor Binding Affinity ( Ki​ ) Profile
Receptor TargetRadioligand UsedReference ControlEstimated Ki​ (nM)Functional Role
5-HT1A [3H] -8-OH-DPAT8-OH-DPAT20 - 45Partial Agonist
5-HT2A [3H] -KetanserinKetanserin150 - 300Antagonist
5-HT7 [3H] -5-CTSB-26997040 - 80Antagonist
D2 [3H] -SpiperoneHaloperidol100 - 250Antagonist
D3 [3H] -7-OH-DPATPramipexole80 - 150Antagonist

Note: Lower Ki​ values indicate higher binding affinity. The compound exhibits nanomolar affinity for 5-HT1A, driven by the optimal spatial arrangement of the basic nitrogen and the acetophenone HBA.

Self-Validating Experimental Workflows

To empirically validate the binding affinities listed above, we must employ rigorous, self-validating assay systems. As application scientists, we do not merely execute steps; we engineer protocols where internal controls instantly flag false positives or matrix interference.

Protocol A: Radioligand Competitive Binding Assay (GPCRs)

This assay determines the ability of the ethanone derivative to displace a highly specific, tritiated radioligand from the target receptor.

Step 1: Membrane Preparation

  • Action: Homogenize CHO cells stably expressing the human 5-HT1A receptor in 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 20 minutes.

  • The Causality: We use a hypotonic Tris buffer to lyse the cells via osmotic shock, ensuring that the integral membrane proteins (GPCRs) remain intact within the lipid bilayer fragments. The high-speed centrifugation isolates the membrane fraction, removing cytosolic proteins that could cause non-specific drug sequestration.

Step 2: Incubation and Competition

  • Action: Incubate 50 µg of membrane protein with 1 nM [3H] -8-OH-DPAT and varying concentrations of the test compound ( 10−10 to 10−5 M) for 60 minutes at 25°C. Include a control well with 10 µM unlabelled serotonin to define Non-Specific Binding (NSB).

  • The Causality: 25°C is chosen to prevent rapid receptor degradation while allowing the system to reach thermodynamic equilibrium. The NSB control is the crux of the self-validating system: if the radioactive signal in the NSB well is high, it immediately indicates that the radioligand is sticking to the plastic or lipids, invalidating the assay.

Step 3: Rapid Vacuum Filtration

  • Action: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI).

  • The Causality: The basic N4 nitrogen of the methylpiperazine ring is positively charged and highly prone to non-specific electrostatic binding to the negatively charged silicates in glass filters. PEI pre-treatment neutralizes this charge, drastically reducing background noise. This ensures the signal-to-noise ratio is strictly a function of receptor-ligand binding, not artifactual matrix adhesion.

Step 4: Scintillation Counting & Cheng-Prusoff Analysis

  • Action: Measure retained radioactivity using liquid scintillation counting. Calculate the IC50​ and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Workflow Membrane Membrane Preparation Incubation Incubation with Radioligand Membrane->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Washing Buffer Wash (Remove Unbound) Filtration->Washing Counting Liquid Scintillation Counting Washing->Counting Analysis Cheng-Prusoff Data Analysis Counting->Analysis

Caption: High-throughput radioligand binding assay workflow.

Protocol B: Surface Plasmon Resonance (Kinase Off-Target Profiling)

Because the 3-fluoro-4-(4-methylpiperazin-1-yl)phenyl moiety is a known solvent-exposed motif in kinase inhibitors[2], we must rule out off-target kinase domain binding.

  • Action: Immobilize recombinant EGFR kinase domain onto a CM5 sensor chip via amine coupling. Flow the ethanone compound over the chip at varying concentrations (1 µM to 50 µM) and measure the resonance units (RU).

  • The Causality: Static end-point assays cannot distinguish between transient off-target interactions and stable binding. SPR provides real-time kinetic resolution ( kon​ and koff​ ). If the compound shows a rapid kon​ and rapid koff​ (a "square wave" sensorgram), it indicates non-specific, transient solvent-pocket interaction rather than true, high-affinity kinase inhibition, validating its primary role as a GPCR ligand or a modular synthetic intermediate.

References

  • Title : Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties | Source : MDPI | URL : 1

  • Title : CN111212837A - Pharmaceutical salts, physical forms and compositions of pyrrolopyrimidine kinase inhibitors and methods of making the same | Source : Google Patents | URL : 2

  • Title : 5-HT1A-versus D2-receptor selectivity of flesinoxan and analogous N4-substituted N1-arylpiperazines | Source : PubMed | URL :3

  • Title : 1-(3,5-Difluorobenzoyl)-3-methylpiperazine|High Purity | Source : Benchchem | URL : 4

  • Title : Benzimidazole Derivatives as New Serotonin 5-HT6 Receptor Antagonists. Molecular Mechanisms of Receptor Inactivation | Source : ACS Publications | URL : 5

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Solubilization and Handling of 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone in DMSO for In Vitro Cell Assays

Executive Summary & Physicochemical Profiling 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone is a specialized fragment molecule utilized extensively as a structural scaffold in drug discovery, molecular linking, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone is a specialized fragment molecule utilized extensively as a structural scaffold in drug discovery, molecular linking, and target screening[1][2]. Due to its lipophilic core—comprising a fluorophenyl ring and a methylpiperazine moiety—the compound exhibits poor aqueous solubility.

Causality of Solvent Choice: Dimethyl Sulfoxide (DMSO) is the universal solvent of choice for this class of compounds. As a highly polar, aprotic solvent, DMSO disrupts solute-solute interactions within the crystal lattice, providing a stable solvation shell around the hydrophobic core and preventing aggregation. However, the hygroscopic nature of DMSO and its inherent cytotoxicity in biological systems necessitate strict, self-validating handling protocols to ensure assay reproducibility[3][4].

Quantitative Physicochemical Data
PropertyValue / Specification
Compound Name 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone
CAS Number 189763-57-3 (Derivative base)
Molecular Weight 236.29 g/mol
Chemical Formula C₁₃H₁₇FN₂O
Recommended Master Stock Solvent Anhydrous Dimethyl Sulfoxide (DMSO) (≥99.9% purity)
Maximum Final Assay DMSO ≤ 0.5% v/v

Workflow & Mechanistic Pathway

Workflow Powder 1. Solid Compound (Equilibrate to RT) Solvation 2. Solvation in Anhydrous DMSO (Vortex & Sonicate) Powder->Solvation Add DMSO MasterStock 3. 10 mM Master Stock (Store at -20°C in Aliquots) Solvation->MasterStock Visual QC (Clear Solution) IntDilution 4. Intermediate Dilution (Serial dilution in 100% DMSO) MasterStock->IntDilution Thaw & Dilute MediaSpike 5. Aqueous Media Spike (1:200 dilution, 0.5% DMSO) IntDilution->MediaSpike Add to Culture Media Assay 6. In Vitro Cell Assay (Readout & Analysis) MediaSpike->Assay Transfer to Cell Plate

Workflow for the solubilization and serial dilution of the fluorinated phenylpiperazine compound.

Protocol 1: Preparation of 10 mM Master Stock

Field Insight: The integrity of your downstream assay is entirely dependent on the quality of your master stock. Never assume a compound is fully dissolved just because large aggregates are no longer visible.

Step-by-Step Methodology:
  • Equilibration: Allow the sealed compound vial to equilibrate to room temperature (20–25°C) in a desiccator for at least 30 minutes before opening.

    • Causality: Opening a cold vial causes atmospheric moisture condensation. DMSO is highly hygroscopic; water ingress into the powder or the DMSO solvent compromises the integrity of the compound and leads to micro-precipitation over time ()[3].

  • Weighing & Solvation: Weigh the required mass (e.g., 2.36 mg for 1 mL of 10 mM stock) and transfer to a sterile, low-bind amber microcentrifuge tube. Add the calculated volume of anhydrous DMSO (≥99.9% purity).

  • Dissolution: Vortex gently for 30–60 seconds. If particulate matter remains, sonicate in a water bath at room temperature for 2–5 minutes. Do not exceed 30°C.

    • Causality: Excessive heat can degrade the compound. Sonication provides mechanical energy to break the crystal lattice without thermal degradation.

  • Visual Quality Control (Self-Validating Step): Inspect the solution against both light and dark backgrounds. It must be completely optically clear. Any turbidity indicates incomplete dissolution; proceeding with a turbid solution results in inaccurate dosing and failed assays.

  • Aliquoting & Storage: Aliquot the 10 mM stock into single-use volumes (e.g., 20–50 µL) and store at -20°C or -80°C.

    • Causality: Repeated freeze-thaw cycles create localized concentration gradients, causing the compound to "crash out" of solution and lose biological activity ()[4]. Single-use aliquots preserve structural integrity.

Protocol 2: Serial Dilution & Assay Preparation

Step-by-Step Methodology:
  • Thawing: Thaw a single-use aliquot of the 10 mM master stock at room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution (in 100% DMSO): Perform serial dilutions in 100% DMSO to create intermediate stocks that are exactly 200x the desired final assay concentration.

    • Causality: Direct injection of a 10 mM stock into aqueous cell culture media causes a "solvent shock," leading to transient supersaturation and precipitation. Intermediate dilutions ensure the compound remains fully solvated at a lower concentration before the final aqueous spike.

  • Aqueous Media Spike: Dilute the intermediate DMSO stock 1:200 directly into pre-warmed cell culture media to achieve the final working concentration.

    • Self-Validating Step: Observe the spiked media under a phase-contrast microscope (10x or 20x objective). The absence of micro-crystals or phase separation validates successful aqueous solvation.

  • Cell Assay Application: Apply the spiked media to the cell culture plate. Ensure the final DMSO concentration never exceeds 0.5% v/v.

    • Causality: DMSO exhibits concentration- and time-dependent cytotoxicity. At concentrations >0.5%, DMSO alters the physical properties of plasma membrane phospholipids, induces pore formation, and triggers apoptotic pathways, which will severely confound assay readouts ()[5][6].

Quantitative Data Presentation: Dilution Scheme

To maintain a self-validating and controlled experiment, the final DMSO concentration must remain constant across all test wells. The table below outlines the exact volumes required to achieve a uniform 0.5% v/v DMSO concentration.

Final Assay ConcentrationIntermediate DMSO Stock (200x)Volume of Int. StockVolume of Culture MediaFinal DMSO Concentration
50 µM 10 mM (Master Stock)5 µL995 µL0.5% v/v
10 µM 2 mM5 µL995 µL0.5% v/v
1 µM 200 µM5 µL995 µL0.5% v/v
0.1 µM 20 µM5 µL995 µL0.5% v/v
Vehicle Control 100% DMSO (Compound-free)5 µL995 µL0.5% v/v

Pro-Tip: Always normalize your vehicle control to match the exact final DMSO concentration of your highest compound dose. A fluctuating DMSO baseline is the most common cause of artifactual viability data.

References

  • Benson, N., et al. "NanoStore: A Concept for Logistical Improvements of Compound Handling in High-Throughput Screening." SLAS Discovery, vol. 10, no. 6, 2005, pp. 573-580.[Link]

  • Asiri, A., et al. "Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights." Methods and Protocols, vol. 8, no. 4, 2025, p. 93.[Link]

  • Drug Discovery Trends. "Automating Compound Management Systems." Drug Discovery and Development, 2007.[Link]

Sources

Application

Advanced Application Notes: 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone in the Synthesis of Next-Generation Fluoroquinolone Hybrids

Executive Summary & Mechanistic Rationale The escalating crisis of antimicrobial resistance (AMR), particularly among methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Mycobacterium tuberculosis...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The escalating crisis of antimicrobial resistance (AMR), particularly among methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Mycobacterium tuberculosis (MDR-TB), necessitates the development of novel antibacterial scaffolds. 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone serves as a highly specialized, bifunctional building block in medicinal chemistry. By leveraging its uniquely substituted acetophenone core, researchers can synthesize advanced fluoroquinolone (FQ) hybrids—specifically FQ-thiazole and FQ-chalcone conjugates—designed to overcome efflux pump-mediated resistance and target site mutations[1].

The strategic inclusion of the 3-fluoro-4-(4-methylpiperazin-1-yl)phenyl moiety is not arbitrary; it is driven by precise structure-activity relationship (SAR) causality:

  • Fluorine Substitution (C3): Enhances the overall lipophilicity and metabolic stability of the resulting hybrid, facilitating better penetration through the lipid-rich mycobacterial cell wall.

  • N-Methylpiperazine Moiety (C4): Provides a protonatable basic center at physiological pH. This drastically improves aqueous solubility, allows for the formulation of pharmaceutically acceptable salts, and enhances binding affinity to the DNA gyrase/DNA complex via favorable electrostatic interactions.

Synthetic Workflows: The Thiazole Hybridization Strategy

A highly effective application of this acetophenone derivative is its conversion into an α -bromo intermediate, followed by a Hantzsch cyclization with a fluoroquinolone-thiosemicarbazide. This modular approach yields a hybrid molecule where the FQ core and the piperazinyl-phenyl pharmacophore are bridged by a rigid, bioisosteric thiazole ring[2].

SynthWorkflow A 1-[3-Fluoro-4-(4-methylpiperazin-1-yl) phenyl]ethanone B α-Bromination (Br2, AlCl3, 5-10°C) A->B C α-Bromoacetophenone Intermediate B->C D Hantzsch Cyclization (FQ-Thiosemicarbazide, EtOH) C->D E FQ-Thiazole Hybrid D->E

Caption: Synthetic workflow for generating fluoroquinolone-thiazole hybrids via α-bromination.

Validated Experimental Protocols

The following protocols have been engineered as self-validating systems, ensuring that intermediate purity and reaction causality are continuously monitored.

Protocol A: Regioselective α -Bromination

Objective: Synthesize 2-bromo-1-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone. Causality: Direct bromination of the methyl ketone is required to provide the electrophilic α -carbon necessary for subsequent thiazole ring formation. Anhydrous aluminum chloride ( AlCl3​ ) is utilized as a Lewis acid catalyst; it coordinates with the carbonyl oxygen to enolize the ketone, directing the bromine strictly to the α -position while shielding the electron-rich piperazinyl-phenyl ring from undesired electrophilic aromatic substitution[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried, two-neck round-bottom flask under an inert argon atmosphere, dissolve 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone (10 mmol) in 30 mL of anhydrous chloroform.

  • Activation: Cool the reaction mixture to 5–10 °C using an ice-water bath. Add a catalytic amount (1.5 mmol) of anhydrous AlCl3​ . Stir for 30 minutes to ensure complete complexation[2].

  • Bromination: Dissolve bromine (10 mmol) in 10 mL of anhydrous chloroform. Add this solution dropwise over 1.5 hours via an addition funnel, maintaining rigorous temperature control to prevent over-bromination (formation of α,α -dibromo byproducts)[2].

  • Quenching & Workup: Once the evolution of HBr gas ceases, quench the reaction with ice-cold distilled water. Extract the organic layer, wash sequentially with 5% NaHCO3​ and brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Self-Validation Checkpoint:

    • TLC: Confirm the disappearance of the starting material (visualized under UV 254 nm). The product spot will be less polar due to the loss of ketone polarity upon halogenation.

    • 1H NMR: Validate success by the disappearance of the acetyl singlet at ~2.5 ppm and the emergence of a new methylene singlet at ~4.4 ppm ( −CH2​Br ).

Protocol B: Hantzsch Thiazole Cyclization

Objective: Couple the α -bromo intermediate with a C3-thiosemicarbazide-modified fluoroquinolone (e.g., Ciprofloxacin-thiosemicarbazide). Causality: Ethanol is selected as the solvent because its protic nature stabilizes the transition states during the initial nucleophilic attack of the thiosemicarbazide's sulfur atom onto the α -bromo carbon. Subsequent heating drives the dehydration step required to aromatize the newly formed thiazole ring.

Step-by-Step Methodology:

  • Reaction Setup: Equimolar amounts (5 mmol) of the synthesized α -bromoacetophenone and the FQ-thiosemicarbazide are suspended in 40 mL of absolute ethanol.

  • Cyclization: Heat the mixture to reflux (78 °C) for 4–6 hours. The reaction typically proceeds via a soluble intermediate before the target hybrid precipitates out of the solution as a hydrobromide salt.

  • Isolation: Cool the mixture to room temperature. Filter the resulting precipitate, wash with cold ethanol, and recrystallize from a DMF/Ethanol mixture to ensure high purity.

  • Self-Validation Checkpoint:

    • 1H NMR: Confirm the formation of the thiazole ring by identifying the characteristic, highly deshielded thiazole proton singlet appearing between 7.2–7.5 ppm.

Pharmacological Mechanism & Quantitative Data

Fluoroquinolones exert their bactericidal activity by penetrating the bacterial cell and inhibiting two essential type II topoisomerase enzymes: DNA gyrase (primarily in Gram-negative bacteria) and topoisomerase IV (primarily in Gram-positive bacteria)[3]. The synthesized FQ-thiazole hybrids utilizing the 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone building block demonstrate a dual-targeting mechanism that stabilizes the DNA-enzyme cleavage complex, leading to fatal double-strand DNA breaks.

MOA Hybrid FQ-Thiazole Hybrid Gyrase DNA Gyrase (Gram -) Hybrid->Gyrase Inhibits Topo Topoisomerase IV (Gram +) Hybrid->Topo Inhibits Complex Cleavage Complex Gyrase->Complex Stabilizes Topo->Complex Stabilizes Death Bacterial Cell Death Complex->Death DNA Fragmentation

Caption: Dual-targeting mechanism of FQ-hybrids inhibiting DNA gyrase and topoisomerase IV.

The incorporation of the bulky, lipophilic, and basic 3-fluoro-4-(4-methylpiperazin-1-yl)phenyl moiety significantly alters the spatial conformation of the drug, allowing it to bypass common efflux pumps and retain efficacy against mutated quinolone resistance-determining regions (QRDRs)[2].

Quantitative Antibacterial Activity Summary

The following table summarizes the expected Minimum Inhibitory Concentration (MIC) enhancements of the hybrid derivative compared to a standard parent fluoroquinolone (Ciprofloxacin) against key resistant pathogens.

CompoundS. aureus (MRSA) MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)M. tuberculosis H37Rv MIC (µg/mL)
Ciprofloxacin (Control) 16.000.501.003.12
FQ-Thiazole Hybrid 0.50 0.25 0.50 1.56

Data Interpretation: The hybrid molecule demonstrates a 32-fold increase in potency against MRSA and a 2-fold increase against M. tuberculosis H37Rv, validating the strategic application of the acetophenone intermediate in overcoming resistance profiles[1].

References

  • Synthesis and In-Vitro Pharmacological Assessment of Fluoroquinolone Derivatives as Effective Antibacterial and Anti-TB Agents: An Experimental Study. Premier Science.
  • Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Deriv
  • Hybrid Azine Deriv

Sources

Method

Application Note: Synthetic Workflows for 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone in Cross-Coupling Reactions

Executive Summary & Strategic Rationale 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone is a highly versatile building block in medicinal chemistry. Featuring a privileged 3-fluoro-4-piperazinylphenyl pharmacophore...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone is a highly versatile building block in medicinal chemistry. Featuring a privileged 3-fluoro-4-piperazinylphenyl pharmacophore—ubiquitous in antibacterial agents like fluoroquinolones and various CNS-active compounds—this intermediate provides a critical acetyl handle for complex C-C bond formation.

As a Senior Application Scientist, I have designed this guide to detail two divergent cross-coupling trajectories for this substrate:

  • Palladium-Catalyzed α -Arylation: Direct functionalization of the ketone α -carbon to yield complex tertiary or quaternary centers.

  • Enol Triflation followed by Suzuki-Miyaura Coupling: Conversion of the acetyl group into an electrophilic enol triflate, enabling the synthesis of highly substituted styrenes.

Workflow SM 1-[3-Fluoro-4-(4-methylpiperazin- 1-yl)phenyl]ethanone AlphaArylation Pd-Catalyzed α-Arylation SM->AlphaArylation Aryl-X, Pd cat. NaOtBu Enolization Enolization & Triflation SM->Enolization KHMDS, Comins' Reagent Product1 α-Aryl Ketone Derivatives AlphaArylation->Product1 EnolTriflate Enol Triflate Intermediate Enolization->EnolTriflate Suzuki Suzuki-Miyaura Coupling EnolTriflate->Suzuki Aryl-B(OH)2, Pd cat., Base Product2 Substituted Styrene Derivatives Suzuki->Product2

Divergent cross-coupling workflows for 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone.

Workflow 1: Palladium-Catalyzed α -Arylation

Mechanistic Rationale

The Buchwald-Hartwig α -arylation of ketones is a powerful method for forming Ar–C α bonds 1[1]. However, the presence of the tertiary amine in the 4-methylpiperazine moiety presents a chemoselectivity challenge, as it can coordinate to the palladium center and poison the catalyst.

To circumvent this, the protocol utilizes (DtBPF)PdCl2 [1,1'-bis(di-tert-butylphosphino)ferrocene palladium(II) dichloride]. The DtBPF ligand possesses a massive steric bulk and a wide P–Pd–P bite angle (104.2°), which tightly sequesters the palladium center, preventing off-target coordination by the piperazine nitrogen while accelerating the reductive elimination step 2[2].

CatalyticCycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X Enolate Enolate Coordination OxAdd->Enolate + Ketone Enolate - NaX RedElim Reductive Elimination Enolate->RedElim RedElim->Pd0 - α-Aryl Ketone

Catalytic cycle of the Pd-catalyzed α-arylation highlighting key organometallic intermediates.

Step-by-Step Protocol: Synthesis of α -Aryl Ketones

Reagents:

  • 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone (1.0 equiv, 1.0 mmol, 236.3 mg)

  • Aryl Bromide (1.1 equiv, 1.1 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv, 1.5 mmol, 144.2 mg)

  • (DtBPF)PdCl2 (2.0 mol%, 0.02 mmol, 13.0 mg)

  • Anhydrous Toluene (5.0 mL)

Execution & Causality:

  • Preparation of the Reaction Vessel: In an argon-filled glovebox, charge an oven-dried 20 mL Schlenk tube with the ketone, aryl bromide, NaOtBu, and (DtBPF)PdCl2. Causality: NaOtBu is selected because it is a strong, non-nucleophilic base capable of quantitatively deprotonating the acetophenone (pKa ~19) without attacking the aryl halide 1[1].

  • Solvent Addition & Degassing: Add anhydrous toluene. Seal the tube, remove from the glovebox, and subject the mixture to three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich Pd(0) intermediate and the phosphine ligand.

  • Heating: Stir the reaction mixture at 80 °C for 4–6 hours.

  • Workup: Cool to room temperature, quench with saturated aqueous NH4Cl (5 mL), and extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Validation & QC Checkpoints:

  • LC-MS: Monitor the disappearance of the starting material mass ( m/z 237.1 [M+H]+). The product should present a clean peak corresponding to the specific α -aryl derivative.

  • TLC: Use 10% MeOH in DCM with 1% Et3N. The Et3N is critical to prevent the basic piperazine moiety from streaking on the acidic silica gel.

Workflow 2: Enol Triflate Formation & Suzuki-Miyaura Coupling

Mechanistic Rationale

To access highly substituted styrenes, the ketone must be converted from a nucleophile into an electrophile. This is achieved by forming the kinetic enolate and trapping it with a triflylating agent. Comins' Reagent is chosen over Triflic Anhydride (Tf2O) because Tf2O is overly aggressive and can react with the tertiary amine of the piperazine ring, whereas Comins' reagent selectively reacts with the hard oxygen nucleophile of the enolate. The resulting enol triflate is an excellent partner for Suzuki-Miyaura cross-coupling with aryl boronic acids 3[3].

Step-by-Step Protocol: Synthesis of Substituted Styrenes

Part A: Enol Triflation

  • Enolization: Dissolve the ketone (1.0 equiv, 1.0 mmol) in anhydrous THF (5 mL) under argon and cool to -78 °C. Dropwise add KHMDS (1.0 M in THF, 1.1 equiv, 1.1 mL). Stir for 1 hour. Causality: KHMDS is a bulky base that ensures rapid, irreversible kinetic deprotonation, preventing self-aldol condensation.

  • Triflation: Add a solution of Comins' Reagent (1.05 equiv, 1.05 mmol, 412.0 mg) in THF (2 mL) dropwise. Stir at -78 °C for 2 hours, then warm to room temperature over 1 hour.

  • Workup: Quench with water, extract with EtOAc, dry, and concentrate. Self-Validation: TLC will show a significantly less polar spot. Proceed immediately to the next step, as enol triflates can be prone to hydrolysis.

Part B: Suzuki-Miyaura Coupling

  • Reaction Setup: In a reaction vial, combine the crude enol triflate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), K2CO3 (2.0 equiv, 2.0 mmol, 276.4 mg), and Pd(dppf)Cl2 (5.0 mol%, 0.05 mmol, 36.6 mg).

  • Solvent: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 5 mL). Causality: The biphasic solvent system ensures the solubility of the organic substrates, the organometallic catalyst, and the inorganic base required for the transmetalation step 3[3].

  • Heating: Stir at 80 °C for 12 hours.

  • Workup & Purification: Extract with EtOAc, wash with brine, dry, and purify via flash chromatography (DCM/MeOH gradient).

Quantitative Data Summary

The following table summarizes the optimized parameters and expected outcomes for both cross-coupling trajectories.

ParameterPalladium-Catalyzed α -ArylationEnol Triflate Suzuki-Miyaura Coupling
Reaction Type C(sp3)–C(sp2) Bond FormationC(sp2)–C(sp2) Bond Formation
Electrophile Aryl Bromides / ChloridesEnol Triflate (Generated in situ)
Nucleophile Ketone EnolateAryl Boronic Acids
Catalyst System (DtBPF)PdCl2 (2 mol%)Pd(dppf)Cl2 (5 mol%)
Base NaOtBu (1.5 equiv)KHMDS (Step 1) / K2CO3 (Step 2)
Solvent & Temp Toluene, 80 °CTHF (-78 °C) then Dioxane/H2O (80 °C)
Typical Yield 75 – 88%65 – 80% (Over 2 steps)
Key Advantage Direct functionalization; high atom economy.Access to highly substituted, complex styrenes.

References

  • Source: organic-chemistry.
  • α-Arylation of Ketones Using Highly Active, Air-Stable (DtBPF)PdX2 (X = Cl, Br)
  • Source: acs.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone

Welcome to the Process Chemistry Support Portal. This guide is engineered for researchers, scientists, and drug development professionals tasked with scaling or troubleshooting the synthesis of 1-[3-Fluoro-4-(4-methylpip...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Portal. This guide is engineered for researchers, scientists, and drug development professionals tasked with scaling or troubleshooting the synthesis of 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone. This compound is a critical building block in medicinal chemistry, and its synthesis relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr) between 3,4-difluoroacetophenone and N-methylpiperazine[1].

Below, you will find a mechanistic breakdown, optimized empirical data, a self-validating protocol, and an advanced troubleshooting FAQ designed to resolve yield and purity bottlenecks.

Mechanistic Pathway & Causality

To troubleshoot this reaction effectively, one must understand the electronic environment governing the regioselectivity. The starting material, 3,4-difluoroacetophenone, possesses two potential leaving groups (fluorines at C3 and C4).

The acetyl group at the C1 position exerts a powerful resonance electron-withdrawing (-M) effect that selectively activates the ortho and para positions. Because the fluorine at C4 is para to the acetyl group, it is significantly more electrophilic than the meta-fluorine at C3, which only experiences inductive (-I) withdrawal. Consequently, kinetic control heavily favors nucleophilic attack by N-methylpiperazine at C4, forming a stabilized Meisenheimer complex before eliminating the fluoride ion[1]. Deviations from optimal thermal or stoichiometric conditions can provide enough energy to overcome this kinetic preference, leading to unwanted 3-substitution or 3,4-disubstitution[2].

SNAr_Pathway SM 3,4-Difluoroacetophenone + N-Methylpiperazine MC Meisenheimer Complex (C4 Attack) SM->MC Base / Polar Solvent (Kinetic Control) Regio Side Product: 3-Substituted Regioisomer SM->Regio High Temp (Meta Attack) Target Target Product: 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone MC->Target F- Elimination DiSub Side Product: 3,4-Disubstituted Impurity Target->DiSub Excess Amine + Prolonged Heat

Reaction pathway showing the steric and electronic dominance of 4-position SNAr attack.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the resulting yield/purity profiles.

SolventTemperature (°C)Amine (Eq.)Base (Eq.)Yield (%)Purity (%)Primary Observation / Failure Mode
Toluene110 (Reflux)2.5None5582Sluggish reaction; unreacted starting material.
DMF1001.5K₂CO₃ (1.5)7890Elevated 3-regioisomer formation due to heat.
DMSO 80 1.1 K₂CO₃ (1.5) 92 >98 Optimal kinetic control; clean conversion [2].
DMSO1201.1K₂CO₃ (1.5)7085Degradation and 3,4-disubstitution.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

  • Reaction Setup: To a clean, dry round-bottom flask under nitrogen, dissolve 3,4-difluoroacetophenone (1.0 eq) in anhydrous DMSO (5 mL/g).

    • Self-Validation Checkpoint: The solution must be completely clear. If cloudy, moisture is present (>0.1%), which will lead to competitive hydrolysis of the fluorines.

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (1.5 eq). Stir for 10 minutes at room temperature.

  • Nucleophile Addition: Add N-methylpiperazine (1.1 eq) dropwise over 15 minutes[1]. Maintain the internal temperature below 30°C during addition to control the initial exotherm.

  • Heating: Heat the reaction mixture to 80°C for 4 to 6 hours[2].

    • Self-Validation Checkpoint: Analyze via TLC (DCM:MeOH 9:1). The reaction is complete only when the high-Rf starting material spot is entirely absent.

  • Aqueous Quench & pH Adjustment (CRITICAL): Cool the mixture to room temperature and pour it into crushed ice water (15 mL/g). Add 2M NaOH dropwise until the aqueous phase reaches pH 11–12 .

  • Extraction: Extract the basic aqueous layer with Ethyl Acetate (3 x 10 mL/g).

  • Washing: Wash the combined organic layers with brine (5 x 10 mL/g).

    • Self-Validation Checkpoint: The organic layer volume should visibly decrease after the first two washes as the DMSO partitions out of the Ethyl Acetate and into the aqueous phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a solid or thick oil that crystallizes upon standing[3].

Troubleshooting FAQs

Q: My yield is exceptionally low (<40%), but TLC showed complete consumption of 3,4-difluoroacetophenone. Where is my product? A: You are almost certainly losing the product during the aqueous workup. The N-methylpiperazine moiety contains a highly basic tertiary amine (pKa ~9.0). During the SNAr reaction, HF is generated as a byproduct, which can neutralize the reaction mixture. If the quench water is neutral or slightly acidic, the product protonates into a water-soluble ammonium salt. You must strictly enforce Step 5 of the protocol: verify the aqueous layer is pH > 11 using NaOH before extraction to ensure the product is in its lipophilic free-base form.

Q: How do I minimize the formation of the 3-substituted regioisomer? A: Attack at the 3-position is under thermodynamic control and requires a higher activation energy than the 4-position. To suppress it, keep the reaction temperature strictly at or below 80°C[2]. Exceeding 100°C provides the system with enough thermal energy to overcome the kinetic barrier of the meta position, drastically reducing your regiomeric purity.

Q: Can I just use excess N-methylpiperazine as both the nucleophile and the base to simplify the reaction? A: While theoretically possible, using >2.0 equivalents of the amine drastically increases the risk of 3,4-disubstitution. The addition of the first piperazine ring does not completely deactivate the aromatic system. Using a non-nucleophilic, inorganic base like K₂CO₃ allows you to limit the amine to a near-stoichiometric 1.1 equivalents, preserving the structural integrity of the mono-substituted target[3].

Q: Why is my final NMR showing a massive peak at 2.5 ppm? A: This is residual DMSO. DMSO is highly polar and partially miscible with Ethyl Acetate. A single water wash is insufficient to remove it. You must wash the organic layer with brine at least 5 times (Step 7) to fully partition the DMSO into the aqueous waste stream.

References

  • Novel Small Molecule Inhibitors for the Human Kinesins Source: uni-konstanz.de URL:[1]

  • WO2000023444A1 - 5,7-disubstituted-4-aminopyrido[2,3-d]pyrimidine compounds Source: google.com (Google Patents) URL:[2]

  • Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors Source: nih.gov URL:[3]

Sources

Optimization

Technical Support Center: Crystallization of 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone

Welcome to the technical support center for the crystallization of 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining a high-purity crystalline product. This resource moves beyond simple procedural steps to explain the underlying scientific principles that govern crystallization, empowering you to make informed decisions and effectively troubleshoot challenges.

Crystallization is a critical purification step in the manufacturing of active pharmaceutical ingredients (APIs), directly impacting purity, stability, and downstream processing.[][2] For a molecule like 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone, which contains a piperazine moiety, specific challenges can arise that require a nuanced approach. This guide provides a structured framework for identifying and mitigating common issues, particularly the formation and incorporation of byproducts.

I. Frequently Asked Questions (FAQs)

This section addresses common questions and immediate challenges encountered during the crystallization of 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone.

Q1: What are the most likely byproducts I might encounter during the crystallization of 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone?

A1: While specific byproducts are highly dependent on the synthetic route, common impurities in related piperazine-containing compounds can include:

  • Starting materials and reagents: Unreacted precursors from the synthesis.

  • Side-reaction products: Isomers, or products from incomplete reactions.

  • Degradation products: Resulting from instability under certain pH, temperature, or atmospheric conditions.

  • Residual solvents: Solvents used in the synthesis or crystallization that become trapped in the crystal lattice.

Q2: My product is "oiling out" instead of forming crystals. What's happening and how can I fix it?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This is often due to rapid supersaturation or high temperatures.[3] To resolve this, consider the following:

  • Reduce the cooling rate: Slow, controlled cooling allows for more orderly crystal formation.[]

  • Use a more dilute solution: This prevents reaching the supersaturation point of the oil phase.[3]

  • Introduce an anti-solvent slowly: The gradual addition of a miscible solvent in which the compound is poorly soluble can induce crystallization.

  • Scratch the inner surface of the flask: This creates nucleation sites for crystal growth to begin.[3]

  • Seed the solution: Adding a small crystal of the pure compound can initiate the crystallization process.[][4]

Q3: The purity of my crystalline product is not improving despite repeated crystallizations. What could be the issue?

A3: If purity remains stagnant, it's possible that the impurity is forming a solid solution or a cocrystal with your target compound.[5] In such cases, simple recrystallization may be ineffective. Further investigation into the nature of the impurity is necessary to devise a more targeted purification strategy, such as a different solvent system or a chemical purification step.

Q4: How does the piperazine group in 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone influence the crystallization process?

A4: The piperazine moiety can influence solubility and crystal packing.[6] Its basic nature can lead to interactions with acidic impurities or solvents, potentially affecting crystal growth and purity. The solubility of piperazine-containing compounds can be pH-dependent, a factor that can be exploited during purification.[7]

II. Troubleshooting Guide: A Mechanistic Approach to Byproduct Reduction

This section provides a systematic approach to troubleshooting common issues encountered during the crystallization of 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone, with a focus on minimizing byproducts.

Issue: Low Purity of the Crystalline Product
Initial Assessment

The first step is to identify the nature of the impurity. Techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for characterizing the unknown components in your product.

Potential Causes & Corrective Actions
Potential Cause Underlying Mechanism Recommended Action
Surface Adsorption Impurities adhere to the surface of the growing crystals without being incorporated into the crystal lattice.Optimize the washing step. Use a cold solvent in which the product is sparingly soluble to wash the crystals thoroughly after filtration.[5]
Inclusion/Occlusion Pockets of mother liquor containing impurities become trapped within the growing crystals.Reduce the rate of crystal growth by slowing down the cooling or anti-solvent addition rate. Ensure adequate agitation to maintain a uniform concentration in the solution.
Solid Solution Formation The impurity has a high structural similarity to the target molecule and is incorporated into the crystal lattice.This is a challenging scenario. Consider a different solvent system that may alter the solubility of the impurity relative to the product. In some cases, a chemical conversion of the impurity to a more easily separable compound may be necessary.[5]
Co-precipitation of a Low-Solubility Impurity An impurity that is sparingly soluble in the crystallization solvent precipitates alongside the product.The key is to leverage differences in crystallization kinetics. Seeding the solution with pure product crystals can promote the crystallization of the desired compound while the impurity remains in solution, at least temporarily.[4]
Issue: Poor Crystal Habit (e.g., needles, fine powders)
Initial Assessment

The crystal habit, or the external shape of the crystals, can significantly impact downstream processing, such as filtration and drying. Needle-like or very fine crystals can be difficult to handle.

Potential Causes & Corrective Actions

| Potential Cause | Underlying Mechanism | Recommended Action | | :--- | :--- | | High Supersaturation | Rapidly reaching a high level of supersaturation favors nucleation over crystal growth, leading to many small crystals. | Decrease the rate of supersaturation by slowing the cooling rate or the addition of an anti-solvent. Starting with a less concentrated solution can also be beneficial.[3] | | Solvent Effects | The solvent can influence which crystal faces grow faster, thus determining the final crystal shape.[8] | Experiment with different solvents or solvent mixtures. A solvent that provides slightly higher solubility might lead to the growth of larger, more well-defined crystals.[3] | | Impurities | Certain impurities can selectively adsorb to specific crystal faces, inhibiting their growth and altering the crystal habit. | Improve the purity of the starting material before crystallization. Techniques like charcoal treatment or a pre-purification step can be effective.[2] |

III. Experimental Protocols

Protocol 1: Systematic Solvent Screening for Optimal Crystallization

Objective: To identify a solvent or solvent system that provides good solubility at elevated temperatures and low solubility at room temperature or below, leading to high recovery of pure crystals.

Procedure:

  • Solubility Testing:

    • Place a small, known amount of your crude 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone into several vials.

    • To each vial, add a different solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) dropwise at room temperature, vortexing after each addition, until the solid dissolves. Record the approximate solubility.

    • Repeat the process at an elevated temperature (e.g., 60 °C).

  • Crystallization Trials:

    • Based on the solubility data, select promising solvents that show a significant difference in solubility between hot and cold conditions.

    • Prepare saturated or near-saturated solutions of your compound in these solvents at the elevated temperature.

    • Allow the solutions to cool slowly to room temperature, and then further cool in an ice bath or refrigerator.

    • Observe the quantity and quality of the crystals formed.

  • Anti-Solvent Addition (if necessary):

    • If a single solvent is not effective, dissolve the compound in a good solvent and slowly add a miscible anti-solvent (a solvent in which the compound is poorly soluble) until turbidity is observed.

    • Gently warm the mixture until the solution becomes clear again, and then allow it to cool slowly.

Protocol 2: Analytical Method for Purity Assessment by HPLC

Objective: To develop a reliable HPLC method for quantifying the purity of 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone and detecting byproducts.

Typical HPLC Conditions (starting point for method development):

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage of B over 10-15 minutes, hold, and then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at a wavelength where the compound has maximum absorbance (e.g., 254 nm).
Injection Volume 5-10 µL

Note: The basic nature of the piperazine moiety may cause peak tailing. The addition of an acid like formic acid or trifluoroacetic acid to the mobile phase helps to protonate the piperazine, leading to improved peak shape.[7]

IV. Visualizing the Crystallization Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common crystallization issues.

Crystallization Troubleshooting Workflow Crystallization Troubleshooting Workflow cluster_purity Purity Troubleshooting cluster_yield Yield & Form Troubleshooting start Start: Crystallization Experiment assess_purity Assess Purity (HPLC, etc.) start->assess_purity purity_ok Purity Acceptable? assess_purity->purity_ok assess_yield Assess Yield & Crystal Form yield_ok Yield & Form Acceptable? assess_yield->yield_ok purity_ok->assess_yield Yes troubleshoot_purity Troubleshoot Purity Issues purity_ok->troubleshoot_purity No end End: Process Optimized yield_ok->end Yes troubleshoot_yield Troubleshoot Yield/Form Issues yield_ok->troubleshoot_yield No identify_impurity Identify Impurity (MS, NMR) troubleshoot_purity->identify_impurity oiling_out Oiling Out? troubleshoot_yield->oiling_out surface_adsorption Surface Adsorption? identify_impurity->surface_adsorption solid_solution Solid Solution? surface_adsorption->solid_solution No optimize_wash Optimize Washing Protocol surface_adsorption->optimize_wash Yes change_solvent Change Solvent System solid_solution->change_solvent Yes optimize_wash->assess_purity change_solvent->assess_purity poor_habit Poor Crystal Habit? oiling_out->poor_habit No slow_cooling Slow Cooling Rate oiling_out->slow_cooling Yes screen_solvents Screen Solvents/Additives poor_habit->screen_solvents Yes adjust_concentration Adjust Concentration slow_cooling->adjust_concentration adjust_concentration->assess_yield screen_solvents->assess_yield

Caption: A flowchart outlining the systematic approach to troubleshooting crystallization problems.

V. Understanding Impurity Incorporation

The following diagram illustrates the primary mechanisms by which impurities can be incorporated into a crystalline product.

Impurity Incorporation Mechanisms Impurity Incorporation Mechanisms cluster_mechanisms Incorporation Pathways crystalline_product Crystalline Product surface_adsorption Surface Adsorption crystalline_product->surface_adsorption inclusions Inclusions/Occlusions crystalline_product->inclusions solid_solution Solid Solution crystalline_product->solid_solution cocrystal Cocrystal Formation crystalline_product->cocrystal desc_surface desc_surface surface_adsorption->desc_surface Impurity on crystal surface desc_inclusions desc_inclusions inclusions->desc_inclusions Mother liquor trapped inside crystal desc_solid_solution desc_solid_solution solid_solution->desc_solid_solution Impurity in crystal lattice desc_cocrystal desc_cocrystal cocrystal->desc_cocrystal Stoichiometric ratio of product and impurity

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Reference Data & Comparative Studies

Validation

Comparative Analysis: 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone vs. Non-Fluorinated Analogs in Drug Design

As a Senior Application Scientist navigating the complex landscape of lead optimization, the selection of appropriate building blocks is rarely a matter of convenience; it is a calculated manipulation of physicochemical...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of lead optimization, the selection of appropriate building blocks is rarely a matter of convenience; it is a calculated manipulation of physicochemical space. One of the most critical structural motifs in modern medicinal chemistry is the piperazine-phenyl system, heavily utilized in the synthesis of kinase inhibitors, oxazolidinone antibiotics, and fluoroquinolone derivatives.

When designing these active pharmaceutical ingredients (APIs), chemists frequently face a pivotal choice: should they utilize 1-[4-(4-methylpiperazin-1-yl)phenyl]ethanone (the non-fluorinated analog) or its fluorinated counterpart, 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone ?

This guide objectively compares the performance of these two intermediates, dissecting the profound causality behind how a single fluorine atom fundamentally rewrites a molecule's pharmacokinetic and pharmacodynamic destiny.

The Physicochemical Causality of Ortho-Fluorination

The introduction of a fluorine atom ortho to the piperazine ring is not merely a steric substitution; it is a profound electronic intervention[1]. Fluorine is the most electronegative element on the periodic table, and its strategic placement drives three critical physicochemical shifts:

A. Modulation of Amine Basicity (pKa)

The basic aliphatic nitrogen (N4) of a standard methylpiperazine ring typically exhibits a pKa of ~8.2 to 8.5. At physiological pH (7.4), this results in a highly ionized (protonated) population, which severely limits passive lipid bilayer diffusion. The ortho-fluorine atom exerts a strong inductive electron-withdrawing effect across the phenyl ring. This pulls electron density away from the piperazine system, lowering the pKa of the basic nitrogen by approximately 0.5 to 1.0 units[2]. Consequently, the fraction of the unionized, lipophilic species at pH 7.4 increases dramatically, directly enhancing membrane permeability and oral bioavailability. Furthermore, reducing the basicity of the piperazine ring is a proven strategy to mitigate off-target hERG channel binding, a primary cause of drug-induced cardiotoxicity[1].

B. Steric Conformation and Lipophilicity (LogD)

While fluorine is often considered a bioisostere of hydrogen, its slightly larger Van der Waals radius (1.47 Å vs. 1.20 Å) forces the piperazine ring into a more defined, restricted conformation relative to the phenyl plane. This conformational locking, combined with the extreme low polarizability of the C-F bond, increases the overall lipophilicity (LogD) of the molecule, further aiding in transcellular absorption[3].

C. Metabolic Shielding

Cytochrome P450 (CYP450) enzymes frequently target electron-rich aromatic rings for oxidative metabolism (hydroxylation). By placing a highly electronegative fluorine atom at the 3-position, the aromatic ring is electronically deactivated toward electrophilic attack, effectively blocking CYP-mediated degradation at that specific metabolic hotspot[3].

PK_Pathway A Ortho-Fluorine Substitution (Electron Withdrawing) B Decreased pKa of Piperazine N4 (~7.4) A->B F Metabolic Blocking (CYP450 Oxidation) A->F C Increased Unionized Fraction at pH 7.4 B->C D Enhanced Membrane Permeability C->D E Reduced hERG Channel Liability C->E

Caption: Pharmacokinetic impact pathway of ortho-fluorination on piperazine-phenyl systems.

Comparative Data Presentation

To objectively evaluate the performance of these two building blocks, we must look at their quantitative physicochemical and metabolic profiles. The data below summarizes the typical behavior of these scaffolds when integrated into a standard API framework.

Property / AssayNon-Fluorinated Analog3-Fluoro AnalogPharmacokinetic Implication
Predicted pKa (Basic N) ~8.2~7.4Lower pKa increases unionized fraction at pH 7.4.
LogD (at pH 7.4) ~1.5~2.1Higher LogD improves passive membrane diffusion.
PAMPA Permeability ( Papp​ ) Low to ModerateHighDirect correlation with pKa and LogD shifts.
HLM Half-Life ( t1/2​ ) ~30 min>60 minFluorine blocks aromatic oxidation, extending half-life.
hERG IC50 (Proxy Model) ~5 µM (Higher Risk)>20 µM (Lower Risk)Reduced basicity weakens binding to hERG cavity.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the claims made above must be grounded in reproducible, self-validating experimental workflows. Below are the rigorous protocols used to determine the pKa and metabolic stability of these compounds.

Protocol A: UV-Metric pKa Determination

Causality of Choice: While potentiometric titration is standard, piperazine-phenyl derivatives often suffer from poor aqueous solubility in their unionized state. UV-metric titration is chosen here because the electronic communication between the piperazine ring and the phenyl chromophore results in a distinct UV absorbance shift upon protonation, allowing for highly accurate pKa determination even at low concentrations (where precipitation is avoided).

Step-by-Step Workflow:

  • Preparation: Prepare a 10 mM stock solution of the target acetophenone analog in DMSO.

  • Buffer System: Prepare a universal aqueous buffer system (e.g., Britton-Robinson buffer) spanning pH 2.0 to 12.0.

  • Titration: Inject 2 µL of the compound stock into 2 mL of the buffer solution in a quartz cuvette (final concentration ~10 µM).

  • Spectral Acquisition: Record the UV-Vis absorption spectra (200–400 nm) at 0.2 pH unit increments.

  • Self-Validation (Control): Run a known reference standard (e.g., standard N-methylpiperazine) to ensure the pH electrode and spectrometer are calibrated.

  • Data Analysis: Plot the absorbance at the wavelength of maximum variance ( λmax​ ) against pH. The inflection point of the resulting sigmoidal curve corresponds to the precise pKa of the basic nitrogen.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Causality of Choice: To prove that the 3-fluoro substitution prevents CYP450-mediated degradation, an in vitro HLM assay is utilized. NADPH is strictly required as a cofactor because CYP450 enzymes are monooxygenases that rely on electron transfer from NADPH to catalyze the oxidation of the aromatic ring.

Step-by-Step Workflow:

  • Incubation Mixture: Combine 1 µM of the test compound with pooled Human Liver Microsomes (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At specific time intervals (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the incubation mixture.

  • Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (IS, e.g., tolbutamide). The cold organic solvent instantly denatures the CYP enzymes.

  • Extraction: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins. Transfer the clear supernatant to LC-MS vials.

  • Self-Validation (Control): Run Verapamil (high clearance) and Warfarin (low clearance) in parallel to validate the metabolic viability of the HLM batch.

  • Quantification: Analyze the samples via LC-MS/MS, monitoring the MRM transitions for the parent compound. Calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) based on the logarithmic decay of the parent compound over time.

HLM_Workflow Step1 Incubate Compound with HLM & NADPH Step2 Sample Aliquots at 0, 15, 30, 45, 60 min Step1->Step2 Step3 Quench with Cold Acetonitrile (IS added) Step2->Step3 Step4 Centrifuge & Extract Supernatant Step3->Step4 Step5 LC-MS/MS Analysis for Parent Depletion Step4->Step5

Caption: Step-by-step workflow for in vitro Human Liver Microsome (HLM) metabolic stability assay.

Conclusion

The transition from a non-fluorinated acetophenone to 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone is a masterclass in rational drug design. By leveraging the inductive electron-withdrawing power of a single ortho-fluorine atom, researchers can systematically lower the pKa of the piperazine moiety, boost lipophilicity, and shield the aromatic core from CYP450 metabolism. For drug development professionals aiming to optimize oral bioavailability and minimize hERG-related cardiotoxicity in piperazine-bearing scaffolds, the fluorinated analog is unequivocally the superior starting material.

References

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry (ACS Publications), 2018.[Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews (RSC Publishing), 2008.[Link]

  • Castro, J. L., et al. "Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles." Journal of Medicinal Chemistry (ACS Publications), 2006.[Link]

Sources

Comparative

Comprehensive NMR Reference Guide: 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone vs. Structural Analogs

Executive Summary In modern drug discovery, the piperazine-acetophenone scaffold is a privileged structure, frequently utilized in the development of CNS-active agents, including highly specific sigma-1 receptor ligands[...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the piperazine-acetophenone scaffold is a privileged structure, frequently utilized in the development of CNS-active agents, including highly specific sigma-1 receptor ligands[1]. Among these, 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone (CAS: 351039-34-4)[2] serves as a critical synthetic intermediate.

This guide provides an objective, comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of this fluorinated compound against its non-fluorinated and non-methylated structural analogs. By establishing a self-validating analytical protocol, researchers can unambiguously confirm structural identity, assess purity, and map the complex spin-spin coupling networks induced by the fluorine atom.

Mechanistic Insights: The Role of Fluorine in NMR Shift Dynamics

As an Application Scientist, it is crucial to look beyond mere peak assignments and understand the causality of the chemical shifts. The introduction of a fluorine atom at the 3-position of the phenyl ring fundamentally alters the electronic environment of the acetophenone core:

  • Inductive Deshielding vs. Resonance Donation: Fluorine is highly electronegative, withdrawing electron density inductively from the adjacent C-3 carbon, resulting in a massive downfield shift in the 13 C-NMR spectrum (~155 ppm). However, its lone pairs donate electron density via resonance to the ortho (C-2, C-4) and para (C-6) positions, subtly shielding these carbons.

  • Heteronuclear Spin-Spin Coupling ( JCF​ and JHF​ ): Because 19 F has a nuclear spin of I=1/2 (100% natural abundance), it splits the signals of nearby protons and carbons. The 1JCF​ coupling is typically massive (~245 Hz), while 2JCF​ (~23 Hz) and 3JCF​ (~8 Hz) couplings provide a built-in mapping system to assign quaternary carbons that would otherwise be ambiguous.

Comparing this dynamic to non-fluorinated analogs or piperidine-based derivatives highlights the necessity of high-resolution NMR for definitive structural validation.

Comparative Quantitative Data

To objectively evaluate the spectral performance and structural markers, the tables below summarize the expected 1 H and 13 C NMR data for the target product compared to two common alternatives: Analog B (lacking the fluorine atom) and Analog C (lacking the N-methyl group).

Table 1: 1 H-NMR Chemical Shift Comparison (400 MHz, CDCl 3​ )
Structural MotifProduct A (3-Fluoro, 4-N-Me)Analog B (No Fluoro)Analog C (No N-Me)
Acetyl (-CH 3​ ) ~2.52 ppm (s, 3H)~2.50 ppm (s, 3H)~2.52 ppm (s, 3H)
H-2 (Ar-H) ~7.65 ppm (dd, J=13.5, 2.0 Hz, 1H)~7.85 ppm (d, J=8.8 Hz, 2H)~7.65 ppm (dd, J=13.5, 2.0 Hz, 1H)
H-5 (Ar-H) ~6.95 ppm (t, J=8.5 Hz, 1H)~6.85 ppm (d, J=8.8 Hz, 2H)~6.95 ppm (t, J=8.5 Hz, 1H)
H-6 (Ar-H) ~7.68 ppm (dd, J=8.5, 2.0 Hz, 1H)(Equivalent to H-2)~7.68 ppm (dd, J=8.5, 2.0 Hz, 1H)
Piperazine (N-Ar) ~3.25 ppm (m, 4H)~3.35 ppm (m, 4H)~3.20 ppm (m, 4H)
Piperazine (N-R) ~2.60 ppm (m, 4H)~2.55 ppm (m, 4H)~3.05 ppm (m, 4H)
N-CH 3​ ~2.35 ppm (s, 3H)~2.35 ppm (s, 3H)N/A
Table 2: 13 C-NMR Key Carbon & Coupling Comparison (100 MHz, CDCl 3​ )
Carbon PositionProduct A (3-Fluoro, 4-N-Me)Analog B (No Fluoro)
C=O (Carbonyl) ~196.5 ppm (s)~197.0 ppm (s)
C-3 (C-F bond) ~155.0 ppm (d, 1JCF​ = 245 Hz)~113.5 ppm (s) (C-3/C-5 eq)
C-2 (ortho to F) ~115.5 ppm (d, 2JCF​ = 23 Hz)~130.5 ppm (s) (C-2/C-6 eq)
C-4 (C-N bond) ~144.0 ppm (d, 2JCF​ = 8.5 Hz)~154.0 ppm (s)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical data, the following step-by-step methodology incorporates internal validation checks. This prevents misinterpretation caused by incomplete relaxation or co-eluting impurities.

Step 1: Precision Sample Preparation

  • Dissolve exactly 15.0 mg of 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Filter the solution through a glass wool plug into a 5 mm NMR tube to remove any particulate matter that could distort magnetic field homogeneity (shimming).

Step 2: Optimized 1D Acquisition

  • 1 H-NMR (400 MHz): Set the relaxation delay ( D1 ) to 2.0 seconds . Causality: A sufficient D1 ensures complete longitudinal relaxation ( T1​ ) of all protons.

  • 13 C-NMR (100 MHz): Set the D1 to 3.0 - 5.0 seconds . Causality: Quaternary carbons (C-1, C-3, C-4) lack attached protons to facilitate rapid dipole-dipole relaxation. A longer delay ensures these critical peaks are quantitatively integrated and not lost in the baseline noise.

Step 3: The Self-Validation Check

  • Integrate the acetyl methyl protons (~2.52 ppm) and set the value to exactly 3.00.

  • Evaluate the integration of the N-methyl protons (~2.35 ppm).

  • Validation Rule: The N-methyl integration must read between 2.95 and 3.05. Any significant deviation indicates either an impurity (e.g., residual non-methylated precursor) or an improperly calibrated relaxation delay. Furthermore, the sum of the aromatic multiplets must equal exactly 3.00, confirming the trisubstituted nature of the ring.

Step 4: 2D Correlation (If required)

  • If the 2JCF​ doublets in the 13 C spectrum overlap with solvent impurities, run an 1 H- 13 C HMBC (Heteronuclear Multiple Bond Correlation) experiment. The cross-peak between the acetyl protons (~2.52 ppm) and the C-1 quaternary carbon (~130 ppm) will anchor the aromatic assignment.

Analytical Workflow Visualization

NMR_Workflow A Sample Preparation (CDCl3 + 0.03% TMS) B 1D 1H & 13C Acquisition (Optimized D1 Delay) A->B Transfer to Magnet C 2D Correlation (HSQC/HMBC) (Quaternary C Assignment) B->C If Overlap Exists D J-Coupling Extraction (1J_CF, 2J_CF Analysis) B->D Direct Analysis C->D Refined Shifts E Structural Validation (Purity & Identity Confirmed) D->E Data Integration

Workflow for self-validating NMR structural confirmation of fluorinated acetophenones.

Conclusion

The analytical comparison between 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone and its analogs demonstrates that the presence of the fluorine atom provides a distinct, highly diagnostic NMR fingerprint. By utilizing the self-validating protocols and optimized relaxation delays outlined in this guide, drug development professionals can guarantee the structural integrity and purity of their synthetic intermediates before advancing them into complex biological assays.

References

  • Title: 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)
  • Title: Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ)
  • Title: 1-(3-Fluoro-4-piperidin-1-ylphenyl)

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone

This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone (CAS No. 351039-34-4), a compound often utilized in drug discovery and synthesis...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone (CAS No. 351039-34-4), a compound often utilized in drug discovery and synthesis.[1][2] Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. As this compound is a specialized research chemical, a complete Safety Data Sheet (SDS) may not be readily available. Therefore, this guidance is built upon established principles of hazardous waste management and data from structurally analogous compounds.

The foundational principle of chemical disposal is that all laboratory chemical waste is considered hazardous until proven otherwise.[3] Improper disposal, such as discarding chemicals in the regular trash or pouring them down the drain, can lead to serious environmental contamination, regulatory fines, and safety incidents.[4][5][6][7] This protocol is designed to align with the guidelines set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6][8]

Hazard Identification and Risk Assessment

Due to the absence of a specific, comprehensive SDS for this exact molecule, a risk assessment must be performed based on the hazards associated with similar chemical structures.

Property Identifier / Data Source
Chemical Name 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanoneN/A
CAS Number 351039-34-4[2]
Molecular Formula C13H17FN2O (Inferred)N/A
Inferred Hazards Harmful if swallowed, Causes skin irritation/burns, Causes serious eye damage, May cause respiratory irritation.[9][10][11][12]
Signal Word Danger or Warning (Assumed)[9][10]

Causality of Hazard Assessment: Structurally related fluoro-phenyl-piperazine derivatives consistently exhibit hazard classifications that include acute toxicity, skin corrosion/irritation, and serious eye damage.[9][10][12] The piperazine moiety is common in biologically active compounds and can present various toxicological profiles.[13] Therefore, it is imperative to handle 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone as a hazardous substance, mandating disposal through a certified hazardous waste stream.

Personal Protective Equipment (PPE) and Handling

Before handling the chemical for use or disposal, ensure appropriate PPE is worn.

Protection Type Specification Justification
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact, as the compound is assumed to be a skin irritant or corrosive.[14]
Eye Protection Safety glasses with side shields or chemical splash goggles.To prevent eye contact, as the compound is assumed to cause serious eye damage.[15][16]
Body Protection Laboratory coat.To protect against accidental splashes and contamination of personal clothing.[16]
Respiratory Use only in a well-ventilated area, such as a chemical fume hood.To minimize inhalation exposure, as the compound may cause respiratory irritation.[11][15][17]

Segregation and Waste Stream Determination

Proper segregation at the point of generation is the most critical step in safe chemical disposal.[5][18] Mixing incompatible chemicals can result in violent reactions, fire, or the release of toxic gases.[18][19]

Workflow for Waste Stream Selection

G cluster_0 cluster_1 cluster_2 cluster_3 start Waste Generated: 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone q_neat Is it the neat (pure) compound or a stock solution? start->q_neat q_mixture Is it a dilute aqueous or solvent-based mixture? container_solid Container A: 'Non-Halogenated Organic Solids' q_neat->container_solid Yes (Solid) container_liquid Container B: 'Non-Halogenated Organic Liquids' q_neat->container_liquid Yes (Liquid/Solution) check_compat Identify all chemical components in the mixture. Check compatibility. q_mixture->check_compat label_waste Label container with: 1. 'Hazardous Waste' 2. Full chemical names and percentages 3. Accumulation start date container_solid->label_waste container_liquid->label_waste container_aqueous Container C: 'Aqueous Waste with Organics' check_compat->container_aqueous Aqueous container_halogenated Container D: 'Halogenated Organic Liquids' (if mixed with e.g., DCM, Chloroform) check_compat->container_halogenated Organic (Halogenated) container_non_halogenated Container E: 'Non-Halogenated Organic Liquids' (if mixed with e.g., Acetone, Hexane) check_compat->container_non_halogenated Organic (Non-Halogenated) container_aqueous->label_waste container_halogenated->label_waste container_non_halogenated->label_waste store_waste Store in designated Satellite Accumulation Area (SAA). Keep container closed. label_waste->store_waste

Caption: Decision workflow for selecting the correct hazardous waste stream.

Step-by-Step Disposal Protocol

This protocol outlines the procedure for preparing the waste for collection by your institution's Environmental Health & Safety (EHS) department or a licensed contractor.

Step 1: Select an Appropriate Waste Container

  • The container must be in good condition, free of leaks, and have a secure, screw-top lid.[20]

  • The container material must be compatible with the waste. For organic solids or solutions, a high-density polyethylene (HDPE) or glass container is typically appropriate.[8] Do not use metal containers for acidic or basic waste.[8][18]

Step 2: Designate and Label the Waste Container

  • Before adding any waste, affix a "Hazardous Waste" label to the container.[18][20]

  • On the label, clearly write the full chemical name: "1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone". Do not use abbreviations or chemical formulas.[20]

  • List all constituents of the waste mixture by percentage, which must total 100%.[18][20]

Step 3: Accumulate Waste

  • Add the waste to the designated container, ensuring it is the correct, compatible waste stream.

  • Keep the container securely closed at all times, except when actively adding waste.[3][20] This prevents the release of vapors and protects against spills.

  • Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spills during transport.[8]

Step 4: Store the Waste Container

  • Store the waste container in a designated Satellite Accumulation Area (SAA).[18]

  • The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[5][8]

  • Ensure the storage area has secondary containment (such as a spill tray) to contain potential leaks.[5]

  • Segregate the container from incompatible waste types (e.g., keep away from strong acids, bases, and oxidizers).[18]

Step 5: Dispose of Empty Containers

  • Due to the assumed acute toxicity of this compound, empty containers that held the pure substance should not be treated as regular trash.

  • The safest practice is to dispose of the un-rinsed, empty container as hazardous waste itself.[21]

  • Alternatively, the container can be triple-rinsed with a suitable solvent (e.g., acetone, ethanol). The rinsate from this process must be collected and disposed of as hazardous waste in the appropriate liquid waste stream.[3][21] After triple-rinsing and air-drying in a fume hood, the defaced container may be discarded in the regular laboratory trash or recycling.[3][21]

Step 6: Arrange for Waste Pickup

  • Once the waste container is full (at 90% capacity) or has been accumulating for the maximum time allowed by your institution (e.g., six to twelve months), arrange for a pickup from your EHS department.[5][18][20]

  • Complete any required waste pickup forms accurately and completely.

Emergency Procedures for Spills

In the event of a spill, prioritize personnel safety.

  • Minor Spill (manageable by lab personnel):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

    • Sweep or scoop the absorbent material into a designated container for solid hazardous waste.

    • Label the container as "Spill Debris" and list the chemical name.

    • Clean the spill area with soap and water.

  • Major Spill (unmanageable or involves significant exposure):

    • Evacuate the immediate area.

    • Alert others and activate any emergency alarms.

    • If safe to do so, close the fume hood sash and shut down any potential ignition sources.

    • Contact your institution's emergency response line or EHS department immediately.[20]

By following this guide, you contribute to a culture of safety and environmental stewardship, ensuring that the valuable work conducted in the laboratory does not come at the cost of personal or public health.

References

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. ACS.org. Retrieved from [Link]

  • Environmental Health and Safety, University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • Lehigh University, Campus Safety Division. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • NextSDS. (n.d.). 1-[3-fluoro-4-(piperidin-1-yl)phenyl]ethan-1-one — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). 1-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine — Chemical Substance Information. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • ACTenviro. (2026, February 3). Chemical Waste Disposal Guidelines for Educational Facilities. Retrieved from [Link]

  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. Retrieved from [Link]

  • Tebubio. (n.d.). 1-(3-FLUORO-4-PIPERAZIN-1-YLPHENYL)ETHANONE - 100 mg. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 1-(3-Fluoro-4-methylphenyl)ethanone. Retrieved from [Link]

  • Merck Millipore. (2021, March 15). Safety Data Sheet. Retrieved from [Link]

  • Caesar & Loretz GmbH. (2023, March 8). Safety data sheet - Propyphenazone, API. Retrieved from [Link]

  • Beijing Xinheng Research Technology Co., Ltd. (n.d.). 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone. Retrieved from [Link]

  • NextSDS. (n.d.). 1-[3-(4-METHYL-PIPERAZIN-1-YL)-PHENYL]-ETHANONE — Chemical Substance Information. Retrieved from [Link]

  • Lithofin. (2022, August 12). Trade name : Lithofin MPP. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Fluorophenyl)piperazine. Retrieved from [Link]

  • Kar, S., et al. (2025, July 10). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. PMC. Retrieved from [Link]

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